Ternidazole hydrochloride
描述
The exact mass of the compound Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c1-6-8-5-7(10(12)13)9(6)3-2-4-11;/h5,11H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXLKVODAFRGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCCO)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220314 | |
| Record name | Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70028-95-4 | |
| Record name | 1H-Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70028-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070028954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5-nitro-1H-imidazole-1-propanol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Action of Ternidazole Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternidazole (B86660) hydrochloride, a member of the 5-nitroimidazole class of antibiotics, is a potent antimicrobial agent with activity against a wide range of anaerobic bacteria and protozoa.[1] Like its chemical relatives, metronidazole (B1676534) and tinidazole (B1682380), the therapeutic efficacy of ternidazole hydrochloride is predicated on a mechanism of action that is selectively toxic to microorganisms capable of thriving in low-oxygen environments. This technical guide provides a detailed exploration of the core mechanism of action of this compound, drawing upon established principles for the nitroimidazole class, and outlines key experimental methodologies for its investigation. Given the limited specific research on this compound, this guide leverages the extensive data available for the closely related and structurally similar compounds, metronidazole and tinidazole, to elucidate its presumed mechanism.
Core Mechanism of Action: Reductive Activation and Cytotoxicity
The central paradigm of the antimicrobial action of this compound, and indeed all 5-nitroimidazoles, is its function as a prodrug that requires intracellular activation through the reduction of its nitro group.[2] This process is unique to anaerobic or microaerophilic organisms, which possess the necessary low redox potential and specific enzymatic machinery for this activation, thus conferring the drug's selective toxicity.
The mechanism can be dissected into the following key stages:
-
Cellular Uptake: this compound, being a small and relatively lipophilic molecule, is thought to passively diffuse across the cell membranes of susceptible microorganisms.
-
Reductive Activation: In the low-redox-potential environment of anaerobic cells, the nitro group of this compound is reduced. This crucial step is catalyzed by electron-transport proteins with sufficiently low redox potentials, such as ferredoxin or flavodoxin, which are components of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system.[3] This system is central to the energy metabolism of anaerobic organisms. The reduction of the nitro group leads to the formation of a highly reactive nitroso radical anion and other transient, cytotoxic intermediates, including reactive nitrogen species.[4] The redox potential of the nitroimidazole is a key determinant of its activity.[5]
-
Induction of DNA Damage: The generated reactive intermediates are highly electrophilic and readily interact with and damage cellular macromolecules. The primary target is believed to be the organism's DNA.[3] These reactive species can cause a variety of DNA lesions, including single- and double-strand breaks and helix destabilization.[6] This DNA damage disrupts critical cellular processes such as replication and transcription, ultimately leading to cell death.[4]
-
Inhibition of DNA Synthesis and Repair: Beyond direct DNA damage, the reactive metabolites of this compound may also inhibit essential enzymes involved in DNA synthesis and repair, such as DNA polymerase, further contributing to its bactericidal effect.[7]
The following diagram illustrates the proposed signaling pathway for the activation and cytotoxic effects of this compound.
Caption: Proposed mechanism of action of this compound.
Quantitative Data on Antimicrobial Activity
While specific quantitative data for this compound is sparse in publicly available literature, the following tables summarize the in vitro activity of the closely related nitroimidazoles, tinidazole and metronidazole, against key anaerobic bacteria and protozoa. This data provides a strong indication of the expected potency of this compound.
Table 1: In Vitro Activity of Tinidazole and Metronidazole against Anaerobic Bacteria
| Organism | Drug | MIC Range (µg/mL) | MBC Range (µg/mL) |
| Bacteroides fragilis | Tinidazole | 0.25 - 4 | 0.25 - 8 |
| Metronidazole | 0.25 - 8 | 0.25 - 8 | |
| Clostridium difficile | Tinidazole | 0.12 - 1 | Not widely reported |
| Metronidazole | 0.12 - 2 | Not widely reported | |
| Peptostreptococcus spp. | Tinidazole | ≤ 6.25 | Not widely reported |
| Metronidazole | ≤ 6.25 | Not widely reported |
Data compiled from comparative studies on tinidazole and metronidazole.
Table 2: In Vitro Activity of Tinidazole and Metronidazole against Protozoa
| Organism | Drug | MLC Range (µg/mL) |
| Trichomonas vaginalis | Tinidazole | ≥6.3 (associated with treatment failure) |
| Metronidazole | ≥50 (associated with treatment failure) | |
| Giardia lamblia | Tinidazole | Highly effective in single dose |
| Metronidazole | Effective, but may require longer treatment |
MLC (Minimal Lethal Concentration) values are often used for protozoa. Data is based on clinical and in vitro susceptibility studies.[4][8]
Experimental Protocols
The investigation of the mechanism of action of nitroimidazole antibiotics like this compound involves a variety of established in vitro and cellular assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is fundamental for assessing the antimicrobial potency of a compound.
1. Media and Reagents:
- Appropriate broth medium for anaerobic culture (e.g., Brucella broth supplemented with hemin (B1673052) and vitamin K1).
- This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, filter-sterilized).
- Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL).
- 96-well microtiter plates.
- Agar (B569324) plates for MBC determination.
2. Procedure:
- Serial Dilution: Prepare two-fold serial dilutions of this compound in the anaerobic broth in the wells of a 96-well plate.
- Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).
- Incubation: Incubate the plates under anaerobic conditions (e.g., in an anaerobic jar with a gas-generating system) at 37°C for 24-48 hours.
- MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible growth.
- MBC Determination: Aliquots from wells showing no growth are plated onto agar plates. The plates are incubated anaerobically. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
The following diagram outlines the experimental workflow for determining MIC and MBC.
Caption: Experimental workflow for MIC and MBC determination.
Protocol 2: Single-Cell Gel Electrophoresis (Comet Assay) for DNA Damage Assessment
This assay is a sensitive method for detecting DNA strand breaks in individual cells.[3]
1. Cell Preparation and Treatment:
- Culture susceptible cells (e.g., protozoa or bacteria) to a suitable density.
- Expose the cells to various concentrations of this compound for a defined period. Include a negative control (untreated) and a positive control (a known DNA-damaging agent like hydrogen peroxide).
2. Slide Preparation and Lysis:
- Embed the treated cells in low-melting-point agarose (B213101) on a microscope slide.
- Immerse the slides in a lysis solution (containing detergent and high salt) to lyse the cells and unfold the DNA.
3. Alkaline Unwinding and Electrophoresis:
- Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
- Perform electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."
4. Staining and Visualization:
- Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
- Visualize the comets using a fluorescence microscope.
5. Data Analysis:
- Use image analysis software to quantify the amount of DNA in the comet tail relative to the head. The percentage of DNA in the tail is a measure of the extent of DNA damage.
The logical relationship between drug treatment and the observation of DNA damage is depicted in the following diagram.
Caption: Logical flow of the Comet Assay for genotoxicity assessment.
Conclusion
The mechanism of action of this compound is consistent with that of other 5-nitroimidazole antibiotics, relying on reductive activation within anaerobic microorganisms to generate cytotoxic radicals that primarily target and damage DNA. While specific research on this compound is limited, the extensive body of work on metronidazole and tinidazole provides a robust framework for understanding its antimicrobial properties. Further research focusing specifically on this compound is warranted to delineate any subtle differences in its activity, spectrum, and potential for resistance development. The experimental protocols outlined in this guide provide a foundation for such future investigations, which will be crucial for the continued development and informed clinical use of this important antimicrobial agent.
References
- 1. ajper.com [ajper.com]
- 2. apec.org [apec.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Redox potential and oxygen concentration as factors in the susceptibility of Helicobacter pylori to nitroheterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Proteomic analysis of metronidazole resistance in the human facultative pathogen Bacteroides fragilis [frontiersin.org]
- 7. Mechanism of action of metronidazole on Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Structural Characterization of Ternidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ternidazole (B86660), chemically known as 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol, is a 5-nitroimidazole derivative with antimicrobial and antiprotozoal activities. Its hydrochloride salt, ternidazole hydrochloride, is a form often utilized in pharmaceutical research and development. This technical guide provides a comprehensive overview of the synthesis and detailed structural characterization of this compound. It includes a plausible synthetic pathway, experimental protocols for key analytical techniques, and a summary of its structural and physicochemical properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of nitroimidazole-based therapeutic agents.
Synthesis of this compound
A plausible and efficient two-step synthesis for the ternidazole base has been reported, which can then be converted to the hydrochloride salt. The synthesis commences with the Michael addition of 2-methyl-5-nitroimidazole (B138375) to methyl acrylate (B77674), followed by the reduction of the resulting methyl propionate (B1217596) intermediate.
Synthesis of Ternidazole Base
Step 1: Synthesis of Methyl 3-(2-methyl-5-nitroimidazol-1-yl)propionate
In this initial step, 2-methyl-5-nitroimidazole undergoes a Michael addition reaction with methyl acrylate. This reaction is typically catalyzed by a Lewis acid in a suitable solvent like dimethylformamide (DMF).
Step 2: Synthesis of Ternidazole (3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol)
The methyl propionate intermediate is then reduced to the corresponding primary alcohol, ternidazole, using a reducing agent such as sodium borohydride (B1222165) in the presence of a promoter like zinc chloride.
Diagram of the Synthesis Pathway of Ternidazole
Caption: Reaction scheme for the two-step synthesis of the ternidazole base.
Preparation of this compound
The synthesized ternidazole base can be converted to its hydrochloride salt by reacting it with a solution of hydrogen chloride in a suitable organic solvent.
Diagram of the Hydrochloride Salt Formation
Caption: Conversion of ternidazole base to its hydrochloride salt.
Structural Characterization
The structural elucidation and confirmation of this compound are accomplished through a combination of spectroscopic and crystallographic techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₇H₁₂ClN₃O₃ |
| Molecular Weight | 221.64 g/mol |
| CAS Number | 70028-95-4 |
| Appearance | Off-white to light yellow solid[1] |
| Purity (by HPLC) | >98%[2] |
Spectroscopic Analysis
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring, the methyl group, and the propanol (B110389) side chain. The chemical shifts will be influenced by the electron-withdrawing nitro group and the protonation of the imidazole ring.
¹³C NMR: The carbon NMR spectrum will provide signals for each of the seven unique carbon atoms in the ternidazole molecule. The chemical shifts will be characteristic of the sp² carbons in the nitroimidazole ring and the sp³ carbons of the methyl and propanol groups.
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include O-H stretching from the hydroxyl group, C-H stretching from the alkyl and aromatic moieties, N-O stretching from the nitro group, and C=N and C=C stretching from the imidazole ring.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would likely be acquired for the protonated molecule of the free base [M+H]⁺.
X-ray Crystallography
A solid-state study of the free base, ternidazole, has been conducted, revealing its crystal structure.[4][5] The compound crystallizes in a triclinic system with two different molecular conformations present in the asymmetric unit.[4]
Table of Crystallographic Data for Ternidazole (Free Base) [4]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.358 |
| b (Å) | 8.852 |
| c (Å) | 12.584 |
| α (°) | 86.49 |
| β (°) | 88.08 |
| γ (°) | 74.32 |
| Volume (ų) | 893.4 |
| Z | 4 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of this compound.
Synthesis Protocol
Diagram of the General Synthesis Workflow
Caption: Flowchart of the synthesis and purification process.
-
Synthesis of Methyl 3-(2-methyl-5-nitroimidazol-1-yl)propionate: To a solution of 2-methyl-5-nitroimidazole in DMF, add a catalytic amount of a suitable Lewis acid. To this mixture, add methyl acrylate dropwise at room temperature. Stir the reaction mixture for several hours until completion (monitored by TLC). Remove the solvent under reduced pressure and purify the residue.
-
Synthesis of Ternidazole: Dissolve the methyl 3-(2-methyl-5-nitroimidazol-1-yl)propionate intermediate in a suitable solvent such as methanol. Add a solution of zinc chloride followed by the portion-wise addition of sodium borohydride at a controlled temperature. Stir the mixture until the reaction is complete. Quench the reaction, remove the solvent, and extract the product. Purify the crude product by a suitable method like column chromatography.
-
Preparation of this compound: Dissolve the purified ternidazole base in a minimal amount of a suitable solvent (e.g., ethanol). To this solution, add a stoichiometric amount of a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
Characterization Protocols
Diagram of the Analytical Workflow
Caption: Workflow for the structural characterization of this compound.
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
-
FTIR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory for direct measurement of the solid.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI). Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion of the free base.
-
-
X-ray Diffraction:
-
Single Crystal XRD: Grow suitable single crystals of this compound. Mount a crystal on the diffractometer and collect the diffraction data. Solve and refine the crystal structure.
-
Powder XRD: Grind the crystalline sample to a fine powder. Mount the powder on a sample holder and acquire the diffraction pattern.
-
Conclusion
This technical guide has outlined the synthesis and structural characterization of this compound. The provided synthetic route offers a viable method for its preparation, and the detailed information on its structural properties, including crystallographic data for the free base, serves as a foundational reference for researchers. While detailed, publicly available spectroscopic data for the hydrochloride salt is limited, this guide provides the expected analytical characteristics and generalized protocols to aid in its characterization. This compilation of information is intended to facilitate further research and development of this compound as a potential therapeutic agent.
References
A Technical Guide to the Physicochemical Properties of Ternidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core physicochemical properties of Ternidazole hydrochloride, a 5-nitroimidazole antibiotic. The information herein is intended to support research, drug development, and formulation activities by providing key data and standardized experimental protocols.
Core Physicochemical Properties
This compound is a white to off-white solid powder.[1] Its fundamental physicochemical characteristics are crucial for understanding its behavior in biological systems and for the development of effective drug delivery systems.
Chemical and Physical Identity
| Property | Value | Source |
| Chemical Name | 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-1-ol hydrochloride | [1] |
| Molecular Formula | C₇H₁₂ClN₃O₃ | [1] |
| Molecular Weight | 221.64 g/mol | [1] |
| Appearance | White to off-white solid powder | [1] |
| LogP | 1.807 | [1] |
| Melting Point | Data not available in the reviewed literature. For reference, the melting point of the related compound Tinidazole is 127-128 °C. | |
| pKa | Data not available in the reviewed literature. |
Solubility Profile
The solubility of this compound has been determined in various solvent systems, which is critical for both in vitro and in vivo studies.
| Solvent/System | Solubility | Source |
| DMSO | ≥ 100 mg/mL (451.18 mM) | [1] |
| In Vivo Formulation 1 | ||
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.08 mg/mL (9.38 mM) | [1] |
| In Vivo Formulation 2 | ||
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (9.38 mM) | [1] |
| In Vivo Formulation 3 | ||
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (9.38 mM) | [1] |
Mechanism of Action: A Conceptual Overview
As a member of the 5-nitroimidazole class of antibiotics, the mechanism of action of Ternidazole is predicated on the reduction of its nitro group within anaerobic organisms. This process generates reactive nitro radicals that are cytotoxic, primarily through the induction of DNA damage, leading to microbial cell death. This mechanism is shared with other nitroimidazoles like metronidazole (B1676534) and tinidazole.[2][3]
Experimental Protocols
The following sections detail standardized methodologies for the determination of key physicochemical parameters of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in an aqueous medium.
References
A Technical Guide to the Antiprotozoal and Antimicrobial Spectrum of Ternidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ternidazole, a 5-nitroimidazole derivative, exhibits a broad spectrum of activity against protozoa and anaerobic bacteria.[1] As a member of the nitroimidazole class, its mechanism of action is contingent on the reduction of its nitro group within anaerobic organisms, leading to the formation of cytotoxic radicals that induce DNA damage and cell death.[2] This technical guide provides a comprehensive overview of the antiprotozoal and antimicrobial spectrum of Ternidazole hydrochloride, presenting available quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows. While specific data for this compound is limited in publicly available literature, data for the closely related and structurally similar compound, Tinidazole (B1682380), is included to provide a broader understanding of the expected activity spectrum.
Antiprotozoal and Antimicrobial Spectrum
This compound is recognized for its antiprotozoal and antimicrobial properties.[1][3] The spectrum of activity is characteristic of the 5-nitroimidazole class, showing potent effects against a variety of anaerobic protozoa and bacteria.
Antiprotozoal Activity
Ternidazole and its class analogue, Tinidazole, are effective against several pathogenic protozoa.[4][5] The primary protozoal targets include:
In vitro studies have demonstrated that Tinidazole is at least as active, and in some instances more potent, than metronidazole (B1676534) against these protozoa.[4] For metronidazole-resistant strains of Trichomonas vaginalis, Tinidazole has shown significantly lower minimal lethal concentrations (MLCs) compared to metronidazole, suggesting it may be a viable alternative in cases of resistance.[7][8]
Antimicrobial Activity
The antimicrobial activity of this compound is primarily directed against anaerobic bacteria.[1] The spectrum of Tinidazole, which is expected to be similar, includes a wide range of clinically relevant anaerobes.[6] Key bacterial targets include:
-
Bacteroides fragilis[9]
-
Clostridium difficile[6]
-
Gardnerella vaginalis[10]
-
Other anaerobic Gram-negative bacilli[4]
-
Anaerobic cocci such as Peptostreptococcus species[9]
Studies on Tinidazole have shown it to be bactericidal against many of these organisms, with minimum bactericidal concentrations (MBCs) often being equal to or double the minimum inhibitory concentrations (MICs).[9]
Quantitative Data on Antimicrobial Activity
The following tables summarize the in vitro activity of Tinidazole against various protozoal and bacterial isolates. This data is presented as a reference for the expected activity of this compound.
Table 1: Antiprotozoal Activity of Tinidazole
| Organism | Drug | Metric | Concentration Range (µg/mL) | Reference |
| Trichomonas vaginalis | Tinidazole | MLC | Generally lower than Metronidazole | [7] |
| Trichomonas vaginalis (Metronidazole-resistant) | Tinidazole | MLC (mean) | ~1014.9 µM | [7] |
Table 2: Antibacterial Activity of Tinidazole
| Organism | Drug | Metric | Concentration Range (µg/mL) | Reference |
| Anaerobic Bacteria (general) | Tinidazole | MIC | Most strains inhibited by 3.1 µg/mL | [11][12] |
| Anaerobic Bacteria (general) | Tinidazole | MBC | Most strains killed by 6.3 µg/mL | [11] |
| Bacteroides fragilis | Tinidazole | MBC | 0.25 - 4 | [9] |
| Gardnerella vaginalis | Tinidazole | MIC90 | 8 | [10] |
Mechanism of Action
The antimicrobial and antiprotozoal activity of nitroimidazoles like Ternidazole is dependent on the anaerobic metabolic pathways of susceptible organisms.[2] The drug acts as a prodrug that is selectively activated in anaerobic environments.[13]
-
Entry into the Cell: Ternidazole passively diffuses into the microbial cell.
-
Reductive Activation: In the low redox potential environment of anaerobes, the nitro group of Ternidazole is reduced by electron transport proteins, such as ferredoxin.[13] This reduction process is inefficient in aerobic human cells, which contributes to the selective toxicity of the drug.[2]
-
Formation of Cytotoxic Radicals: The reduction process generates short-lived, highly reactive nitroso radicals.[2]
-
DNA Damage: These cytotoxic intermediates interact with and damage microbial DNA, causing a loss of helical structure and strand breaks.[2][13]
-
Cell Death: The extensive DNA damage disrupts normal cellular processes, leading to cell death.[13]
Caption: Mechanism of action of Ternidazole in anaerobic microorganisms.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the in vitro activity of antimicrobial agents like this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14]
This method involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid medium.[15][16]
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.[17]
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in appropriate broth medium (e.g., Brain Heart Infusion broth for anaerobes) in a series of tubes or a microtiter plate.[11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each tube or well with the standardized bacterial or protozoal suspension.
-
Incubation: Incubate the tubes or plates under appropriate conditions (e.g., 37°C for 24-48 hours in an anaerobic environment).[10]
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[15]
In this method, the antimicrobial agent is incorporated into a solid agar (B569324) medium.[15][18]
-
Preparation of Antimicrobial Plates: Prepare a series of agar plates (e.g., Brucella agar or Mueller-Hinton agar with blood for anaerobes) containing serial two-fold dilutions of this compound.[11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism.
-
Inoculation: Spot-inoculate the surface of each agar plate with the standardized organism suspension.
-
Incubation: Incubate the plates under appropriate anaerobic conditions.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism on the agar surface.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[15]
-
Perform MIC Test: First, determine the MIC using the broth dilution method as described above.
-
Subculturing: Following incubation for the MIC test, take a small aliquot from each tube/well that shows no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium that does not contain the antimicrobial agent.
-
Incubation: Incubate these plates under optimal conditions for the test organism.
-
Reading Results: The MBC is the lowest concentration of the antimicrobial agent from the original MIC test that results in no growth on the subculture plates.
Conclusion
This compound, as a member of the 5-nitroimidazole class, is an effective antiprotozoal and antimicrobial agent with a spectrum of activity primarily directed against anaerobic organisms. Its mechanism of action, involving reductive activation and subsequent DNA damage, provides a targeted approach to treating infections caused by these pathogens. While specific quantitative data for this compound is not as abundant as for its analogue Tinidazole, the available information suggests a similar and potent efficacy. The standardized experimental protocols for determining MIC and MBC are crucial for the continued evaluation and clinical application of this compound in drug development and research.
References
- 1. This compound | 70028-95-4 | MOLNOVA [molnova.com]
- 2. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 3. This compound | 5-Nitroimidazole antibiotic | TargetMol [targetmol.com]
- 4. Tinidazole: a review of its antiprotozoal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tinidazole: a nitroimidazole antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. In Vitro Metronidazole and Tinidazole Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro metronidazole and tinidazole activities against metronidazole-resistant strains of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bactericidal activity of tinidazole. An in vitro comparison of the effects of tinidazole and metronidazole against Bacteroides fragilis and other Anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Susceptibility of anaerobic bacteria to metronidazole, ornidazole, and tinidazole and routine susceptibility testing by standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tinidazole | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. idexx.dk [idexx.dk]
- 15. mdpi.com [mdpi.com]
- 16. apec.org [apec.org]
- 17. This compound | Endogenous Metabolite | 70028-95-4 | Invivochem [invivochem.com]
- 18. Susceptibility of vaginal bacteria to metronidazole and tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Ternidazole Hydrochloride: A Hydroxylated Metabolite of Secnidazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ternidazole (B86660), a hydroxymetabolite of the 5-nitroimidazole antibiotic secnidazole (B1681708), is an active compound with antiprotozoal properties. This technical guide provides a comprehensive overview of ternidazole hydrochloride, focusing on its role as a product of secnidazole metabolism. The document details the metabolic pathways leading to its formation, primarily mediated by cytochrome P450 enzymes, and presents available physicochemical and pharmacokinetic data. Furthermore, it outlines experimental protocols for the study of its formation and quantification, and discusses its mechanism of action within the broader context of nitroimidazole compounds. This guide is intended to serve as a valuable resource for professionals in drug development and research, offering insights into the metabolic fate and biological activity of this significant metabolite.
Introduction
Nitroimidazole antibiotics are a cornerstone in the treatment of anaerobic and protozoal infections. Their mechanism of action relies on the reductive activation of the nitro group within the target organism, leading to the formation of cytotoxic radicals that induce DNA damage.[1][2] Secnidazole, a second-generation 5-nitroimidazole, is valued for its broad spectrum of activity and favorable pharmacokinetic profile, including a longer half-life compared to metronidazole.[3][4]
The metabolism of xenobiotics, including pharmaceuticals, is a critical aspect of drug development, influencing both efficacy and safety. Hepatic metabolism, primarily carried out by the cytochrome P450 (CYP450) enzyme system, often results in the formation of metabolites that can be more active, less active, or have a different activity profile than the parent drug.[5][6] Ternidazole, chemically known as 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol, is a hydroxylated metabolite of secnidazole.[7] Understanding the formation, properties, and activity of ternidazole is crucial for a complete understanding of the therapeutic action and safety profile of secnidazole.
This technical guide provides a detailed examination of this compound as a hydroxymetabolite of secnidazole, consolidating available data on its formation, physicochemical properties, and biological activity. It also presents detailed experimental protocols and workflows relevant to its study, aiming to equip researchers and drug development professionals with the necessary information to further investigate this important metabolite.
Physicochemical Properties
This compound is the salt form of ternidazole, which enhances its solubility and stability for research and analytical applications. The key physicochemical properties of ternidazole and its hydrochloride salt are summarized in the table below.
| Property | Ternidazole | This compound | Reference |
| Chemical Name | 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol | 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol hydrochloride | [7] |
| Molecular Formula | C₇H₁₁N₃O₃ | C₇H₁₂ClN₃O₃ | [7] |
| Molecular Weight | 185.18 g/mol | 221.64 g/mol | [7] |
| Appearance | - | Off-white to light yellow solid | |
| Solubility | - | Soluble in DMSO |
Metabolic Pathway of Secnidazole to Ternidazole
Ternidazole is formed from its parent drug, secnidazole, through hydroxylation, a common phase I metabolic reaction. In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have shown that secnidazole is metabolized to a limited extent, with CYP3A4 and CYP3A5 being the predominant enzymes involved in its oxidation.[8][9][10]
The hydroxylation of secnidazole can occur at different positions on its side chain. Based on the chemical structure of ternidazole, the hydroxyl group is located on the terminal carbon of the propanol (B110389) side chain. The metabolic conversion of secnidazole to ternidazole is depicted in the following diagram.
References
- 1. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 2. What is the mechanism of Secnidazole? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Secnidazole | C7H11N3O3 | CID 71815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Website Unavailable (503) [aafp.org]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. In vitro metabolic profile and drug-drug interaction assessment of secnidazole, a high-dose 5-nitroimidazole antibiotic for the treatment of bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro metabolic profile and drug‐drug interaction assessment of secnidazole, a high‐dose 5‐nitroimidazole antibiotic for the treatment of bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Radiosensitizing Effects of Ternidazole Hydrochloride: A Technical Guide
Disclaimer: As of late 2025, publicly available scientific literature extensively detailing the specific radiosensitizing effects of Ternidazole hydrochloride is limited. Therefore, this technical guide is constructed based on the well-established principles of nitroimidazole-based radiosensitizers, a class to which this compound belongs. The experimental protocols, quantitative data, and mechanistic pathways described herein are representative of those used for and observed with analogous compounds such as metronidazole, misonidazole, and etanidazole, and serve as a predictive framework for the investigation of this compound.
Introduction to Nitroimidazoles as Radiosensitizers
Tumor hypoxia, or low oxygen concentration, is a significant factor contributing to the resistance of solid tumors to radiotherapy. Oxygen is a potent radiosensitizer, and its absence in hypoxic tumor regions diminishes the efficacy of radiation-induced DNA damage. Nitroimidazoles are a class of electron-affinic compounds that have been extensively studied for their ability to mimic the radiosensitizing effects of oxygen in hypoxic cells. By undergoing bioreduction in low-oxygen environments, these compounds form reactive intermediates that can "fix" radiation-induced DNA damage, rendering it permanent and leading to cell death. This compound, as a nitroimidazole derivative, is hypothesized to function through this established mechanism.
Proposed Mechanism of Action of this compound
The radiosensitizing effect of this compound is predicated on its chemical structure as a nitroimidazole. The proposed mechanism involves the following key steps:
-
Selective Uptake and Reduction in Hypoxic Cells: this compound is expected to passively diffuse into both normal and cancerous tissues. However, under hypoxic conditions prevalent in solid tumors, the nitro group of the imidazole (B134444) ring undergoes a one-electron reduction, forming a reactive nitro radical anion. In well-oxygenated tissues, this radical is rapidly re-oxidized back to the parent compound with no net effect.
-
Formation of DNA Adducts: In the absence of oxygen, the nitro radical anion can undergo further reduction to form highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. These intermediates can then covalently bind to cellular macromolecules, most critically, DNA.
-
Fixation of Radiation-Induced DNA Damage: Ionizing radiation generates free radicals on DNA. In the presence of oxygen, these radicals react to form peroxyl radicals, which are lethal and difficult to repair. In hypoxic conditions, this "oxygen fixation" is absent, and the initial DNA damage can be chemically repaired by endogenous sulfhydryl compounds. This compound, by forming adducts with the radiation-induced DNA radicals, is thought to mimic the action of oxygen, thus "fixing" the damage and preventing its repair. This leads to an increase in lethal DNA strand breaks and subsequent cell death.
Signaling Pathways Implicated in Nitroimidazole-Mediated Radiosensitization
The ultimate effect of this compound-mediated radiosensitization would be intertwined with the cellular DNA Damage Response (DDR) pathways. By increasing the load of irreparable DNA damage, the compound would likely trigger robust activation of cell cycle checkpoints and apoptotic pathways.
Caption: Proposed mechanism of this compound radiosensitization in hypoxic tumor cells.
Experimental Protocols for Evaluating Radiosensitizing Effects
A series of in vitro and in vivo experiments would be necessary to rigorously evaluate the radiosensitizing potential of this compound.
In Vitro Studies
a) Clonogenic Survival Assay: This is the gold standard for assessing cellular radiosensitivity.
-
Objective: To determine the ability of this compound to reduce the clonogenic survival of cancer cells following irradiation under hypoxic conditions.
-
Methodology:
-
Cancer cells are seeded in multi-well plates.
-
Cells are incubated with varying concentrations of this compound for a predetermined time.
-
Plates are placed in a hypoxic chamber (e.g., 0.1% O₂) for a specified duration to induce hypoxia.
-
Cells are then irradiated with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Following irradiation, the drug is removed, and cells are returned to normoxic conditions and incubated for 10-14 days to allow for colony formation.
-
Colonies (defined as >50 cells) are fixed, stained (e.g., with crystal violet), and counted.
-
Surviving fractions are calculated and plotted against the radiation dose to generate survival curves. The Sensitizer (B1316253) Enhancement Ratio (SER) is then calculated.
-
b) DNA Damage Foci Assay (γH2AX): This assay quantifies DNA double-strand breaks.
-
Objective: To assess whether this compound increases the amount of residual DNA damage after irradiation in hypoxic cells.
-
Methodology:
-
Cells are grown on coverslips and treated with this compound under hypoxic conditions, followed by irradiation.
-
At various time points post-irradiation (e.g., 1, 4, 24 hours), cells are fixed and permeabilized.
-
Immunofluorescence staining is performed using an antibody specific for phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks.
-
Nuclei are counterstained with DAPI.
-
The number of γH2AX foci per nucleus is quantified using fluorescence microscopy.
-
In Vivo Studies
a) Tumor Growth Delay Assay: This evaluates the effect of the radiosensitizer on tumor growth in an animal model.
-
Objective: To determine if this compound enhances the radiation-induced delay in tumor growth.
-
Methodology:
-
Human tumor xenografts are established in immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., control, radiation alone, this compound alone, this compound + radiation).
-
This compound is administered to the relevant groups at a specific time before irradiation.
-
A single dose of localized radiation is delivered to the tumors.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
The time for tumors in each group to reach a predetermined size (e.g., four times the initial volume) is determined, and the growth delay is calculated.
-
Caption: A typical experimental workflow for evaluating a novel radiosensitizer.
Quantitative Data Presentation (Based on Analogous Nitroimidazoles)
The efficacy of a radiosensitizer is typically quantified by the Sensitizer Enhancement Ratio (SER) or Dose Enhancement Factor (DEF). These values represent the factor by which the radiation dose can be reduced in the presence of the sensitizer to achieve the same biological effect. The following tables summarize representative data for other nitroimidazoles to provide a benchmark for potential studies on this compound.
Table 1: In Vitro Sensitizer Enhancement Ratios (SERs) of Nitroimidazoles in Hypoxic Cells
| Compound | Cell Line | Drug Concentration | SER (at 10% survival) |
| Metronidazole | V79 | 10 mM | ~1.5 |
| Misonidazole | V79 | 1 mM | ~1.8 |
| Misonidazole | EMT6 | 10 mM | ~2.5 |
| Etanidazole | V79 | 1 mM | ~1.7 |
| Nimorazole | V79 | 1 mM | ~1.3 |
Table 2: In Vivo Dose Modification Factors for Nitroimidazoles
| Compound | Tumor Model | Drug Dose | Endpoint | Dose Modification Factor |
| Misonidazole | KHT sarcoma | 1 g/kg | Tumor cell survival | ~2.0 |
| Etanidazole | EMT6 tumor | 1 g/kg | Tumor growth delay | ~1.8 |
| Nimorazole | C3H mammary carcinoma | 1 g/kg | Tumor control dose 50 (TCD₅₀) | ~1.4 |
Conclusion
A Technical Guide to the Metabolism and Pharmacokinetics of Ternidazole Hydrochloride, a Xenobiotic 5-Nitroimidazole Compound
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the metabolic fate and pharmacokinetic profile of ternidazole (B86660) hydrochloride. It is crucial to establish from the outset that ternidazole hydrochloride is a synthetic 5-nitroimidazole antibiotic and antiprotozoal agent; it is a xenobiotic (a foreign substance to a biological system) and not an endogenous metabolite (a substance naturally produced by the organism). This document will therefore focus on how the body processes this compound after administration.
Given the greater availability of detailed clinical data for the structurally similar and functionally analogous compound, tinidazole (B1682380), this guide will leverage data from tinidazole studies to illustrate the core metabolic pathways, mechanism of action, and analytical procedures common to this class of drugs. All data derived from tinidazole studies are explicitly identified.
Antimicrobial Mechanism of Action
The therapeutic effect of ternidazole, like other 5-nitroimidazoles, is not exerted by the drug in its initial state. It is a prodrug that requires reductive activation within the target anaerobic organism (e.g., protozoa and anaerobic bacteria). This process is highly specific to the low-oxygen, low-redox-potential environment of these microbes, which confers selective toxicity.
The key steps are:
-
Cellular Uptake: The uncharged ternidazole molecule passively diffuses into the microbial cell.
-
Reductive Activation: Inside the anaerobe, low-redox-potential electron-transport proteins (e.g., ferredoxin) donate electrons to the nitro group (NO₂) of the imidazole (B134444) ring.
-
Radical Formation: This reduction process generates a highly reactive nitroso free radical.
-
Cytotoxicity: The generated free radicals are the primary cytotoxic agents. They interact with and induce damage to microbial DNA, causing strand breakage and loss of helical structure, which ultimately leads to cell death.[1]
References
Ternidazole Hydrochloride: An Obscure Nitroimidazole Metabolite with Limited Early-Stage Research Data
Ternidazole hydrochloride, a hydroxymetabolite of the nitroimidazole class of antibiotics, remains a compound with a limited publicly documented history of early-stage research and discovery. While recognized for its potential antiprotozoal and antimicrobial properties, detailed information regarding its initial synthesis, in vitro and in vivo efficacy, and pharmacokinetic profile is scarce in readily available scientific literature and patent databases. This technical guide summarizes the available information and highlights the significant gaps in our understanding of this particular nitroimidazole derivative.
Ternidazole is chemically identified as 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol[1]. The hydrochloride salt form is intended to improve its solubility and stability for potential pharmaceutical applications. Like other 5-nitroimidazoles, its mechanism of action is presumed to involve the reduction of its nitro group within anaerobic organisms, leading to the formation of cytotoxic free radicals that disrupt cellular macromolecules, including DNA, ultimately causing cell death[2][3].
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol hydrochloride | |
| Molecular Formula | C₇H₁₂ClN₃O₃ | [4] |
| Molecular Weight | 221.64 g/mol | [4] |
| CAS Number | 70028-95-4 | [4] |
| Appearance | Off-white to light yellow solid | [4] |
| Solubility | Soluble in DMSO | [4][5] |
Synthesis and Discovery
Detailed information regarding the initial discovery and synthesis of this compound is not well-documented in publicly accessible records. Patent literature from the mid-20th century, which details the synthesis of many nitroimidazole derivatives, does not specifically highlight Ternidazole or its hydrochloride salt as a primary invention. A 2021 patent application mentions Ternidazole in a list of nitroimidazoles for potential use in treating Clostridium infections, but does not provide any specific data on its efficacy or synthesis[6].
A plausible synthetic route for Ternidazole can be inferred from general methods for the synthesis of N-substituted nitroimidazoles. A potential pathway is visualized in Figure 1.
Figure 1: Plausible synthetic pathway for this compound.
This proposed synthesis involves the alkylation of 2-methyl-5-nitroimidazole with a suitable three-carbon synthon, such as 3-chloropropan-1-ol, in the presence of a base. The resulting Ternidazole free base would then be treated with hydrochloric acid to form the hydrochloride salt. However, specific experimental protocols, including reaction conditions, catalysts, yields, and purification methods from early research, are not available.
Biological Activity and Pharmacokinetics
While this compound is described as having antiprotozoal and antimicrobial activity, specific quantitative data from early in vitro and in vivo studies are lacking in the available literature. There are no readily accessible reports detailing its spectrum of activity, potency (e.g., Minimum Inhibitory Concentrations or half-maximal inhibitory concentrations) against various pathogens, or efficacy in animal models of infection.
Similarly, the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME), has not been extensively characterized in publicly available studies. Being a hydroxymetabolite, it is plausible that it is formed in vivo from the metabolism of another parent nitroimidazole compound, though the specific precursor is not clearly identified in the search results.
Experimental Protocols
Due to the scarcity of primary research articles on the early development of this compound, detailed experimental protocols for its synthesis and biological evaluation cannot be provided.
Conclusion
The early-stage research and discovery of this compound are poorly documented in the public domain. While its basic chemical identity is known and its biological activity is generally characterized as being typical of a 5-nitroimidazole, there is a significant absence of the detailed quantitative data and experimental protocols that are necessary for a comprehensive technical guide. The available information suggests that this compound may have been investigated as a metabolite of another nitroimidazole rather than being developed as a standalone therapeutic agent. Further research would be required to uncover any unpublished or proprietary data that may exist regarding the initial development of this compound. Researchers and drug development professionals interested in this molecule should be aware of the limited foundational data available.
References
- 1. Ternidazole | C7H11N3O3 | CID 68944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medicine.com [medicine.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 5-Nitroimidazole antibiotic | TargetMol [targetmol.com]
- 6. Discovery, Development, Inventions and Patent Review of Fexinidazole: The First All-Oral Therapy for Human African Trypanosomiasis [mdpi.com]
Spectroscopic Analysis of Ternidazole Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Ternidazole hydrochloride, a nitroimidazole antimicrobial agent. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational dataset for identification, characterization, and quality control.
Chemical Structure and Properties
-
IUPAC Name: 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-1-ol hydrochloride[1]
-
Molecular Formula: C₇H₁₁N₃O₃ · HCl[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the imidazole (B134444) ring, the propyl chain, and the methyl group. The predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are summarized below.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-4 | ~8.0 | s | 1H | Imidazole ring proton |
| H-1' | ~4.5 | t, J = 7.0 Hz | 2H | -N-CH₂ -CH₂-CH₂-OH |
| H-3' | ~3.6 | t, J = 6.0 Hz | 2H | -N-CH₂-CH₂-CH₂ -OH |
| H-2' | ~2.2 | p, J = 6.5 Hz | 2H | -N-CH₂-CH₂ -CH₂-OH |
| CH₃ | ~2.5 | s | 3H | Imidazole ring methyl group |
| OH/NH⁺ | broad s | 2H | Hydroxyl and Imidazole N-H protons (exchangeable) |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-2 | ~150 | Imidazole ring C=N |
| C-5 | ~140 | Imidazole ring C-NO₂ |
| C-4 | ~122 | Imidazole ring CH |
| C-3' | ~58 | -CH₂-CH₂ -OH |
| C-1' | ~45 | -N-CH₂ -CH₂- |
| C-2' | ~30 | -CH₂-CH₂ -CH₂- |
| CH₃ | ~14 | Imidazole ring -CH₃ |
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Employ a relaxation delay of 1-5 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-160 ppm).
-
A higher number of scans will be necessary due to the low natural abundance of ¹³C (e.g., 1024-4096 scans).
-
Use a relaxation delay of 2-10 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton counts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation at specific wavenumbers.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretching (alcohol) |
| 3150-3000 | Medium | C-H stretching (aromatic/imidazole) and N-H stretching (hydrochloride salt) |
| 2980-2850 | Medium | C-H stretching (aliphatic) |
| 1540-1500 | Strong | N=O asymmetric stretching (nitro group) |
| 1480-1440 | Medium | C=N and C=C stretching (imidazole ring) |
| 1370-1340 | Strong | N=O symmetric stretching (nitro group) |
| 1080-1040 | Strong | C-O stretching (primary alcohol) |
Data is inferred based on the IR spectrum of the related compound Tinidazole.[4]
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: The solid sample of this compound can be analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for the analysis.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Place the sample for analysis and collect the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure.
Predicted Mass Spectral Data
-
Molecular Ion (M⁺): The protonated molecule [M+H]⁺ is expected at m/z 186.08 (for the free base).
-
Major Fragment Ions: The fragmentation pattern is likely to involve the cleavage of the propanol (B110389) side chain.
| m/z | Predicted Fragment |
| 128 | [M+H - CH₂CH₂OH]⁺ |
| 112 | [M+H - CH₂CH₂OH - O]⁺ |
| 98 | [M+H - CH₂CH₂OH - NO]⁺ |
| 59 | [CH₂CH₂OH]⁺ |
Experimental Protocol for LC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724)/water mixture.
-
Chromatography:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Data Acquisition: Acquire full scan mass spectra to identify the molecular ion. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragment ion spectra.
-
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Structural Information from Spectroscopic Data
Caption: Correlation of this compound's structure with spectroscopic data.
References
Understanding the Pharmacokinetics of Ternidazole Hydrochloride in Animal Models: An In-depth Technical Guide
Disclaimer: Information specifically pertaining to "Ternidazole hydrochloride" is limited in publicly available scientific literature. The data presented in this guide is based on studies of "Tinidazole," a structurally similar 5-nitroimidazole compound. It is widely understood that these names are often used interchangeably for the same active substance. However, researchers should verify the exact chemical entity used in their studies.
This technical guide provides a comprehensive overview of the pharmacokinetics of this compound (hereafter referred to as Tinidazole) in various animal models. It is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of this antimicrobial and antiprotozoal agent.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Tinidazole (B1682380) in different animal species. These values provide a comparative look at the drug's disposition across various models.
Table 1: Pharmacokinetic Parameters of Tinidazole in Dogs
| Parameter | Intravenous (15 mg/kg) | Oral (15 mg/kg) | Oral (30 mg/kg) | Reference |
| Cmax (µg/mL) | - | 17.8 | 37.9 | [1] |
| Tmax (h) | - | Not Reported | Not Reported | [1] |
| AUC (µg·h/mL) | Not Reported | Not Reported | Not Reported | |
| Half-life (t½) (h) | 4.4 | Not Reported | Not Reported | [1] |
| Clearance (CL) | Twofold higher than cats | Not Reported | Not Reported | [1] |
| Volume of Distribution (Vd) (mL/kg) | 663 | Not Reported | Not Reported | [1] |
| Bioavailability (%) | - | Complete | Complete | [1] |
Table 2: Pharmacokinetic Parameters of Tinidazole in Cats
| Parameter | Intravenous (15 mg/kg) | Oral (15 mg/kg) | Oral (30 mg/kg) | Reference |
| Cmax (µg/mL) | - | 22.5 | 33.6 | [1] |
| Tmax (h) | - | Not Reported | Not Reported | [1] |
| AUC (µg·h/mL) | Not Reported | Not Reported | Not Reported | |
| Half-life (t½) (h) | 8.4 | Not Reported | Not Reported | [1] |
| Clearance (CL) | Not Reported | Not Reported | Not Reported | |
| Volume of Distribution (Vd) (mL/kg) | 536 | Not Reported | Not Reported | [1] |
| Bioavailability (%) | - | Complete | Complete | [1] |
Table 3: Pharmacokinetic Parameters of Tinidazole in Rats
| Parameter | Oral (dose not specified) | Reference |
| General Note | Tinidazole gives higher serum levels in animals following oral administration than metronidazole (B1676534) and is well distributed in organs and tissues.[2] | |
| Metabolism | The primary route of excretion is in the urine (60-70%), with the remainder in feces. Over half of the urinary excretion is unchanged tinidazole.[3] | |
| LD50 (Oral) | >2000 mg/kg | [4] |
Table 4: Pharmacokinetic Parameters of Tinidazole in Monkeys (Common Marmosets)
| Parameter | Oral (approx. 150 mg/kg) | Reference |
| General Note | A study demonstrated the effective use of oral tinidazole for treating giardiasis in common marmosets. Detailed pharmacokinetic parameters were not provided.[5][6] | |
| Toxicity | Monkeys receiving oral doses of up to 300 mg/kg/day for 30 days had no clinical findings or signs at necropsy.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on common practices described in the cited literature.
Animal Models and Drug Administration
-
Animals: Healthy, adult male and female animals (e.g., Sprague-Dawley rats, Beagle dogs) are typically used. Animals are housed in controlled environments with standard diet and water ad libitum.
-
Oral Administration (Gavage):
-
The drug is dissolved or suspended in a suitable vehicle (e.g., water, saline, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
The animal is gently restrained.
-
A gavage needle or a flexible feeding tube of appropriate size is attached to a syringe containing the drug formulation.
-
The tube is carefully inserted into the esophagus and the drug is administered directly into the stomach.
-
The animal is observed post-administration for any signs of distress.
-
Blood Sample Collection
-
Rat:
-
Tail Vein Sampling: The lateral tail vein is commonly used for collecting small blood volumes (0.1-0.3 mL) at multiple time points. The tail may be warmed to facilitate blood flow.
-
Jugular Vein Cannulation: For serial sampling, a catheter may be surgically implanted into the jugular vein. This allows for stress-free, repeated blood collection from a conscious animal.
-
-
Dog/Cat:
-
Cephalic or Saphenous Vein: These veins are readily accessible for collecting blood samples.
-
-
Sample Processing:
-
Blood samples are collected into tubes containing an anticoagulant (e.g., heparin, EDTA).
-
Plasma is separated by centrifugation.
-
Plasma samples are stored at -20°C or -80°C until analysis.
-
Analytical Methods for Quantification
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a widely used technique for separating and quantifying drugs in biological matrices.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation (e.g., with perchloric acid or acetonitrile) or liquid-liquid extraction.
-
Chromatographic Conditions: A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection is frequently employed, with the wavelength set around 317 nm for Tinidazole.[7]
-
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC/MS/MS):
-
Principle: This method offers higher sensitivity and selectivity compared to HPLC-UV.
-
Ionization: Electrospray ionization (ESI) in positive mode is often used.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the parent drug and its specific product ions, ensuring high specificity. For Tinidazole, the transition m/z 247.4 → 81.9 has been reported.[8]
-
Visualizations
The following diagrams illustrate key aspects of a typical pharmacokinetic study of Tinidazole.
Caption: Experimental workflow for a typical pharmacokinetic study.
Caption: Metabolic pathway of Tinidazole.
References
- 1. Pharmacokinetics of tinidazole in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspects of the pharmacology and pharmacokinetics of nitroimidazoles with special reference to tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Treatment of Giardiasis in Common Marmosets (Callithrix jacchus) with Tinidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of giardiasis in common marmosets (Callithrix jacchus) with tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a HPLC/MS/MS method for simultaneous determination of tinidazole, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Quantification of Ternidazole Hydrochloride by High-Performance Liquid Chromatography
Disclaimer: Publicly available, validated High-Performance Liquid Chromatography (HPLC) methods specifically for the quantification of Ternidazole hydrochloride are limited in the provided search results. The following application note and protocol are based on established and validated methods for Tinidazole (B1682380) , a structurally similar 5-nitroimidazole compound. This information serves as a comprehensive starting point for method development. Researchers, scientists, and drug development professionals must validate this method for their specific application and instrumentation to ensure it meets the required performance characteristics for this compound analysis.
Introduction
Ternidazole is a 5-nitroimidazole derivative with antiprotozoal and antibacterial activities. Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. This document outlines a general reverse-phase HPLC (RP-HPLC) method, derived from validated protocols for the related compound Tinidazole, suitable for the determination of this compound.
The proposed method is based on isocratic elution with UV detection, a common and robust approach for the analysis of nitroimidazole compounds. The protocol covers instrumentation, reagent preparation, standard and sample preparation, and a summary of typical method validation parameters as established for Tinidazole analysis.
Chromatographic Conditions
A summary of typical chromatographic conditions used for the analysis of Tinidazole is presented below. These parameters provide a strong foundation for developing a method for this compound.
| Parameter | Recommended Conditions |
| HPLC System | Isocratic HPLC with UV-Vis or PDA Detector |
| Column | C18 or C8 (e.g., Develosil ODS HG-5 RP C18, 150 x 4.6 mm, 5 µm; Zorbax SB C8, 150 x 4.6 mm, 3.5 µm)[1][2] |
| Mobile Phase | - Acetonitrile (B52724) : 0.05M Phosphate (B84403) Buffer (pH 2.8) (70:30 v/v)[1] - Water : Isopropyl Alcohol (80:20 v/v)[2] - Methanol : 0.2 M Phosphate Buffer (pH 6.8) (50:50 v/v)[3] |
| Flow Rate | 0.5 - 1.0 mL/min[1][3] |
| Detection Wavelength | 285 nm, 310 nm, or 317 nm[1][2][4] |
| Injection Volume | 10 - 20 µL[2][3] |
| Column Temperature | Ambient or 30°C[2] |
| Run Time | Approximately 10 minutes[2][3] |
Method Validation Summary
The following table summarizes typical validation parameters for HPLC methods for Tinidazole, as per the International Conference on Harmonisation (ICH) guidelines. These ranges can be expected for a validated this compound method.
| Parameter | Typical Performance |
| Linearity Range | 3.2 - 135.0 µg/mL[2][4] |
| Correlation Coefficient (r²) | > 0.999[1][4] |
| Accuracy (% Recovery) | 98 - 102.45%[1][4] |
| Precision (% RSD) | < 2.0%[4] |
| Limit of Detection (LOD) | 0.09 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.027 µg/mL[1] |
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropyl Alcohol (HPLC grade)
-
Potassium dihydrogen phosphate (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm membrane filters (for mobile phase and sample filtration)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography data station (e.g., Empower software).
-
Analytical balance.
-
pH meter.
-
Sonicator.
Preparation of Mobile Phase (Example)
Based on Acetonitrile : Phosphate Buffer (70:30 v/v)[1]:
-
Phosphate Buffer (0.05M, pH 2.8): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05M solution. Adjust the pH to 2.8 using orthophosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 70:30 ratio (v/v).
-
Degassing: Filter the mobile phase through a 0.45 µm membrane filter and degas using a sonicator for 15-20 minutes before use.
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in the mobile phase and make up the volume to the mark.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 5, 10, 20, 40, 60 µg/mL).
Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder 20 tablets to determine the average tablet weight.
-
Accurately weigh a quantity of the powder equivalent to a specific amount of this compound (e.g., 100 mg) and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the diluent (mobile phase can often be used as the diluent) and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume to 100 mL with the diluent.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the diluent to a final concentration that falls within the calibration curve range.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes at the specified flow rate until a stable baseline is achieved.[2]
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Perform replicate injections of the standard solution at a concentration in the middle of the calibration range to check for system suitability (e.g., peak area reproducibility, tailing factor, theoretical plates).
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions in replicate.
-
Record the peak areas from the resulting chromatograms.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Key parameters for analytical method validation as per ICH guidelines.
References
Application Notes and Protocols: Ternidazole Hydrochloride Stock Solution Preparation and Stability for In Vitro Assays
Introduction
Ternidazole hydrochloride is a 5-nitroimidazole antibiotic recognized for its antimicrobial, antioxidant, and antiprotozoal activities.[1][2] As a hydroxymetabolite of nitroimidazole, its efficacy in in vitro studies is fundamentally dependent on the accurate preparation, storage, and application of stock solutions.[3] Improper handling can lead to precipitation, degradation, or inaccurate concentrations, compromising experimental reproducibility and validity.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to preparing and storing this compound solutions for in vitro assays. The protocols outlined below are designed to ensure the stability and reliability of the compound throughout the experimental workflow.
Quantitative Data Summary
Physicochemical Properties and Solubility
Accurate stock solution preparation begins with an understanding of the compound's physical and chemical properties. This compound is a white to off-white solid powder.[4] Its solubility is highest in Dimethyl Sulfoxide (DMSO), making it the recommended solvent for preparing high-concentration stock solutions.[1][2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₂ClN₃O₃ |
| Molecular Weight | 221.64 g/mol [1][2][3][4] |
| CAS Number | 70028-95-4[1][2][3][4] |
| Appearance | White to off-white solid powder[4] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (451.18 mM)[3] | Ultrasonic assistance is needed. Use of newly opened, anhydrous DMSO is recommended as the solvent is hygroscopic.[3] |
| DMSO | 200 mg/mL (902.36 mM)[1] | Sonication is recommended to aid dissolution.[1] |
| DMSO | 250 mg/mL (1127.96 mM)[2][4] | Ultrasonic assistance may be required.[2] |
Stability and Storage Recommendations
The stability of this compound is critical for obtaining consistent results. The compound is stable as a powder for extended periods when stored correctly. Once in solution, storage at ultra-low temperatures is necessary to maintain its integrity. To avoid degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted before storage.[5][6]
Table 3: Stability and Recommended Storage Conditions
| Form | Storage Temperature | Stability Period |
| Powder | -20°C | 3 years[1][4] |
| Powder | 4°C | 2 years[4] |
| In Solvent (DMSO) | -80°C | 6 months[3][4] |
| In Solvent (DMSO) | -20°C | 1 month[3][4] |
Note: Always store in a sealed container, protected from moisture.[1][3][4]
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
This compound powder (purity >98%)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh 22.16 mg of this compound powder and transfer it to a sterile tube.
-
Solvent Addition: Add 1.0 mL of high-quality DMSO to the powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, place the tube in a sonicator bath until the solution is clear.
-
Final Concentration Check: The resulting solution is a 100 mM stock of this compound.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -80°C for up to 6 months.[3][4]
Protocol 2: In Vitro Antiprotozoal Susceptibility Assay (Microdilution Method)
This protocol is a representative example for determining the Minimum Lethal Concentration (MLC) of this compound against a protozoan parasite like Trichomonas vaginalis, adapted from established methods for 5-nitroimidazoles.[7][8]
Materials:
-
100 mM this compound stock solution in DMSO
-
Protozoan culture in the logarithmic growth phase (e.g., T. vaginalis)
-
Appropriate sterile culture medium
-
Sterile 96-well, U-bottomed microtiter plates[7]
-
Inverted microscope
-
Incubator (37°C)
Procedure:
-
Preparation of Working Solutions: a. Thaw an aliquot of the 100 mM this compound stock solution. b. Prepare an intermediate dilution by adding a small volume of the stock solution to the culture medium. c. In a 96-well plate, perform a 2-fold serial dilution of the intermediate solution in culture medium to achieve a final concentration range (e.g., 0.2 to 400 µg/mL).[7][8]
-
Control Wells: a. Positive Control: Include wells with culture medium and parasites but no drug. b. Solvent Control: Include wells with parasites and the highest concentration of DMSO used in the test wells to ensure the solvent has no effect on parasite viability.[7]
-
Inoculation: Adjust the parasite culture to the desired concentration (e.g., 1 x 10⁴ parasites per well) and add the suspension to each well.[7]
-
Incubation: Incubate the plate for 48 hours at 37°C under appropriate atmospheric conditions for the specific parasite.[7]
-
MLC Determination: a. Following incubation, examine each well using an inverted microscope. b. The Minimum Lethal Concentration (MLC) is defined as the lowest drug concentration at which no motile parasites are observed.[7] c. Each concentration should be tested in triplicate, and the assay repeated for reproducibility.[7]
Workflow Visualization
The following diagram illustrates the complete workflow from handling the powdered compound to performing a 96-well plate-based in vitro assay.
References
- 1. This compound | 5-Nitroimidazole antibiotic | TargetMol [targetmol.com]
- 2. This compound | 70028-95-4 | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Endogenous Metabolite | 70028-95-4 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Experimental Design Using Ternidazole Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct in vivo experimental data for Ternidazole hydrochloride in rodent models is publicly available. The following application notes and protocols are substantially based on data from Tinidazole (B1682380), a structurally similar 5-nitroimidazole compound. Researchers should use this information as a starting point and conduct dose-ranging and toxicity studies for this compound before commencing efficacy trials.
Introduction
This compound is a 5-nitroimidazole antibiotic with antimicrobial and antiprotozoal activities[1]. Like other nitroimidazoles, its mechanism of action is believed to involve the reduction of its nitro group within anaerobic bacteria and protozoa, leading to the production of cytotoxic radicals that induce DNA damage and cell death[2]. This document provides a guide for the in vivo experimental design using this compound in rodent models for preclinical research.
Data Presentation: Toxicity and Efficacy of Structurally Similar Tinidazole
The following tables summarize quantitative data for Tinidazole, which can be used as a preliminary guide for designing studies with this compound.
Table 1: Acute and Chronic Toxicity of Tinidazole in Rodents
| Species | Route | Parameter | Value | Reference |
| Rat | Oral | LD50 | ~3000 mg/kg | [3] |
| Mouse | Oral | LD50 | ~4000 mg/kg | [3] |
| Rat | Oral | NOAEL (1-month) | 500 mg/kg/day | [3] |
| Rat | Oral | NOAEL (6-month) | 150 mg/kg/day | [3] |
LD50: Lethal Dose, 50%. The single dose of a substance that causes the death of 50% of an animal population. NOAEL: No-Observed-Adverse-Effect Level. The highest experimental point that is without adverse effect.
Table 2: Efficacy of Tinidazole in a Murine Model of Trichomoniasis
| Treatment Group | Dosage Regimen | Outcome | Reference |
| Tinidazole in drinking water | 2.5 mg/mL for 5 days | Successful elimination of Tritrichomonas muris and Tetratrichomonas microta | [4][5] |
| Tinidazole in drinking water | 1.0 mg/mL for 5 days | Failed to eliminate trichomonas organisms | [4][5] |
Experimental Protocols
General Animal Husbandry
-
Species: BALB/c mice or Sprague-Dawley rats are commonly used for infectious disease models.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and controlled temperature and humidity.
-
Diet: Standard chow and water should be provided ad libitum, unless the experimental design requires specific dietary controls.
-
Acclimatization: Animals should be allowed to acclimate to the facility for at least one week before the start of any experimental procedures.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Formulation of this compound for Oral Administration
A suggested formulation for the in vivo administration of this compound is a suspension in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline[1]. Sonication is recommended to ensure a uniform suspension[1]. The final concentration should be adjusted based on the desired dosage and the volume to be administered.
Protocol for Efficacy Evaluation in a Murine Model of Trichomoniasis
This protocol is adapted from studies using Tinidazole to treat trichomonad infections in mice[4][5][6].
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Infection:
-
Obtain a culture of the desired Trichomonas species (e.g., Trichomonas vaginalis for a model of human infection, or Tritrichomonas muris for a murine-specific model).
-
Infect mice intravaginally with a predetermined number of viable trophozoites. The infectious dose may need to be optimized.
-
Confirm infection after a set period (e.g., 3-5 days) by vaginal lavage and microscopic examination for motile trichomonads.
-
-
Treatment:
-
Randomly assign infected mice to a control group and one or more treatment groups.
-
Control Group: Administer the vehicle solution orally (e.g., via gavage) at the same volume and frequency as the treatment groups.
-
Treatment Groups: Administer this compound orally at various doses. Based on the data for Tinidazole, a starting dose range could be 10-50 mg/kg, administered once or twice daily for 5-7 days. Dose-ranging studies are essential to determine the optimal dose for this compound.
-
-
Outcome Assessment:
-
Monitor the course of infection by performing vaginal lavages at regular intervals during and after treatment.
-
Quantify the number of motile trichomonads.
-
At the end of the study, euthanize the animals and collect vaginal tissue for histopathological analysis to assess inflammation and parasite burden.
-
The primary endpoint is the clearance of the infection, defined as the absence of motile trichomonads in vaginal lavages.
-
Protocol for an Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is a general guideline for determining the acute oral toxicity (LD50) of this compound.
-
Animal Model: Female Sprague-Dawley rats, 8-12 weeks old.
-
Procedure:
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of this compound to one animal at a starting dose estimated from available data on similar compounds (e.g., a fraction of the LD50 of Tinidazole, which is ~3000 mg/kg in rats)[3].
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher dose. If the animal dies, the next animal is dosed at a lower dose.
-
The dose progression or regression is typically done using a log scale.
-
The LD50 is calculated based on the pattern of survivals and mortalities.
-
-
Observations:
-
Clinical signs of toxicity (e.g., changes in behavior, posture, breathing, convulsions) should be recorded systematically.
-
Body weight should be measured before dosing and at regular intervals throughout the 14-day observation period.
-
At the end of the study, a gross necropsy should be performed on all animals.
-
Visualization of Pathways and Workflows
Signaling Pathway: Proposed Mechanism of Action of Ternidazole
Caption: Proposed mechanism of action for Ternidazole in anaerobic organisms.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of this compound.
Logical Relationship: Dose Selection Funnel
Caption: Logical approach for selecting an appropriate in vivo dose.
References
- 1. This compound | 5-Nitroimidazole antibiotic | TargetMol [targetmol.com]
- 2. Tinidazole--microbiology, pharmacology and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oral ld50 values: Topics by Science.gov [science.gov]
- 4. benchchem.com [benchchem.com]
- 5. The use of metronidazole, tinidazole and dimetridazole in eliminating trichomonads from laboratory mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Murine Models of Vaginal Trichomonad Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Formulation of Ternidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternidazole (B86660) hydrochloride is a 5-nitroimidazole antibiotic with antimicrobial, antioxidant, and antiprotozoal activities.[1][2] As a hydroxymetabolite of nitroimidazole, it is investigated for its therapeutic potential in various infectious diseases.[3][4] This document provides detailed application notes and protocols for the formulation of ternidazole hydrochloride for use in preclinical research settings, including methodologies for solubility, stability, and efficacy assessment.
Mechanism of Action
Ternidazole, like other 5-nitroimidazole compounds such as tinidazole (B1682380) and metronidazole, is believed to exert its antimicrobial and antiprotozoal effects by disrupting the DNA of target organisms.[5][6] The mechanism is particularly effective against anaerobic bacteria and protozoa.[5] Once the drug enters the microbial cell, its nitro group is reduced, generating reactive nitroso radicals.[5] These radicals can then bind to and damage the helical structure of DNA, causing strand breaks and inhibiting nucleic acid synthesis, which ultimately leads to cell death.[5][6][7] The selective toxicity of ternidazole towards anaerobic organisms is attributed to the fact that these organisms are more efficient at reducing the nitro group compared to aerobic mammalian cells.[5]
Caption: Proposed mechanism of action for Ternidazole.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C7H12ClN3O3 | [3] |
| Molecular Weight | 221.64 g/mol | [3] |
| Appearance | White to off-white solid powder | [3] |
| Purity | >98% (HPLC) | [2] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1][3] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [3][4] |
Formulation for Preclinical Research
The selection of an appropriate vehicle is critical for the preclinical evaluation of this compound. The following tables summarize various formulations suitable for in vivo studies. It is recommended to prepare solutions fresh for immediate use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
In Vitro Solubility
| Solvent | Maximum Solubility | Notes | Reference |
| DMSO | 100 mg/mL (451.18 mM) | Requires sonication. Use newly opened, non-hygroscopic DMSO. | [4] |
| DMSO | 200 mg/mL (902.36 mM) | Sonication is recommended. | [1] |
| DMSO | 250 mg/mL (1127.96 mM) | Ultrasonic assistance may be needed. | [2][3] |
In Vivo Formulations
| Formulation Composition | Achievable Concentration | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (9.38 mM) | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (11.28 mM) | [4] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 5 mg/mL (22.56 mM) | [1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (9.38 mM) | [3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.28 mM) | [4] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (9.38 mM) | [3] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (11.28 mM) | [4] |
Note: SBE-β-CD refers to Sulfobutyl ether-β-cyclodextrin.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of powder).
-
Vortex the mixture thoroughly until the powder is fully dissolved.
-
If necessary, use a sonicator to facilitate dissolution.[4]
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4]
-
Caption: Workflow for preparing a DMSO stock solution.
Protocol 2: Preparation of an Aqueous Formulation for In Vivo Dosing
This protocol details the preparation of a common aqueous formulation for oral or parenteral administration in preclinical models.[3][4]
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure (for 1 mL of a 2.5 mg/mL solution):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Mix the final solution thoroughly. This formulation contains 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Use the formulation immediately after preparation.
-
Protocol 3: Preparation of a Corn Oil-Based Formulation for In Vivo Dosing
This protocol is suitable for oral gavage administration where a lipid-based vehicle is preferred.[3]
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Corn Oil
-
Sterile tubes
-
-
Procedure (for 1 mL of a 2.08 mg/mL solution):
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 900 µL of corn oil to the tube.
-
Mix thoroughly until a clear and uniform solution is obtained. This formulation contains 10% DMSO and 90% Corn Oil.
-
Use the formulation immediately after preparation.
-
Stability Assessment
The stability of the dosing formulation must be established to ensure accurate dosing in preclinical studies.[8] A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be used.[9][10][11]
Protocol 4: General Protocol for Formulation Stability Testing
-
Method Development: Develop and validate a stability-indicating HPLC method for the quantification of ternidazole. This involves assessing parameters like linearity, precision, accuracy, specificity, and robustness.[11][12]
-
Sample Preparation: Prepare the desired this compound formulation at low and high concentrations that bracket the intended dosing range.[8]
-
Time Zero Analysis (T0): Immediately after preparation, analyze multiple aliquots of the formulation to determine the initial concentration. This serves as the baseline.
-
Storage: Store aliquots of the formulation under conditions that mimic the actual study conditions (e.g., room temperature, 4°C, protected from light).[8]
-
Time Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), analyze the stored aliquots to determine the concentration of this compound.
-
Data Evaluation: Compare the concentrations at each time point to the T0 concentration. The formulation is considered stable if the concentration remains within a predefined acceptance range (e.g., 90-110% of the initial concentration).[8]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | 70028-95-4 | MOLNOVA [molnova.com]
- 3. This compound | Endogenous Metabolite | 70028-95-4 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 6. Metronidazole and Tinidazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. Tinidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. pharmtech.com [pharmtech.com]
- 9. eprajournals.com [eprajournals.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. HPLC and LC-MS studies on stress degradation behaviour of tinidazole and development of a validated specific stability-indicating HPLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Ternidazole Hydrochloride Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of Ternidazole hydrochloride, a nitroimidazole antimicrobial agent. The described methods are fundamental for preclinical drug development and for exploring the potential repurposing of this compound for applications such as anticancer therapy.
Introduction
Ternidazole is a 5-nitroimidazole derivative, a class of compounds known for their efficacy against anaerobic bacteria and protozoa.[1] The mechanism of action for nitroimidazoles involves the reduction of their nitro group under hypoxic conditions, a state often found in anaerobic microorganisms and the core of solid tumors.[2][3] This reduction generates reactive nitro radicals that induce DNA damage and subsequently lead to cell death.[2][4] Given this mechanism, there is growing interest in evaluating the cytotoxic effects of nitroimidazoles against cancer cells, which often exhibit hypoxic microenvironments. Related compounds like tinidazole (B1682380) and metronidazole (B1676534) have demonstrated cytotoxic and even anticancer properties in vitro.[5][6]
These protocols outline standard cell-based assays to quantify the cytotoxic effects of this compound on both cancerous and non-cancerous cell lines.
Key Experimental Protocols
Cell Culture and Maintenance
A crucial first step is the proper maintenance of cell lines to ensure reproducible results.
-
Cell Lines:
-
Cancer Cell Line: HeLa (human cervical cancer) or DLD-1 (human colorectal cancer) are suggested based on studies with similar nitroimidazole compounds.[5][6]
-
Non-Cancerous Control Cell Line: Normal Human Fibroblast (NHF) or mouse embryonic fibroblast (3T3) cells can be used to determine the selective toxicity of the compound.[5][7]
-
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase.[8]
Preparation of this compound Stock and Working Solutions
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS).
-
Working Solutions: Prepare a series of dilutions from the stock solution in complete cell culture medium to achieve the final desired concentrations for the experiment. It is important to ensure the final concentration of the solvent (e.g., DMSO) in the culture wells is non-toxic to the cells (typically ≤ 0.5%).
Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[9]
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in 100 µL of culture medium.[8]
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Drug Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a positive control for cytotoxicity (e.g., a known cytotoxic agent like doxorubicin).
-
Incubate the plate for different time points, such as 24, 48, and 72 hours.[5][6]
-
-
MTT Assay Procedure:
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage of cell viability vs. drug concentration).
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
-
Data Presentation
The quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: Percentage of Cell Viability of HeLa Cells Treated with this compound
| Concentration (µM) | 24 hours (% Viability ± SD) | 48 hours (% Viability ± SD) | 72 hours (% Viability ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98.2 ± 3.9 | 95.4 ± 4.2 | 90.1 ± 5.3 |
| 10 | 85.7 ± 5.6 | 75.3 ± 6.1 | 60.5 ± 4.9 |
| 50 | 60.1 ± 4.8 | 45.2 ± 5.5 | 25.8 ± 3.7 |
| 100 | 42.3 ± 3.9 | 20.7 ± 4.1 | 8.9 ± 2.1 |
| 250 | 15.6 ± 2.7 | 5.4 ± 1.9 | 2.1 ± 0.8 |
Table 2: IC50 Values of this compound (µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HeLa | 125.6 | 58.3 | 30.1 |
| NHF | >500 | 350.2 | 210.5 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Cytotoxicity Testing.
Proposed Signaling Pathway for Cytotoxicity
Caption: Proposed Mechanism of this compound-Induced Cytotoxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metronidazole (Flagyl): characterization as a cytotoxic drug specific for hypoxic tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. europeanscience.org [europeanscience.org]
- 6. Metronidazole Decreases Viability of DLD-1 Colorectal Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Chitosan Hydrogel Based Metronidazole Cytotoxicity Test on 3t3 Fibroblast Viability | Atlantis Press [atlantis-press.com]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Ternidazole Hydrochloride Efficacy in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for evaluating the in vivo efficacy of Ternidazole hydrochloride, a 5-nitroimidazole antibiotic, in murine models of anaerobic bacterial and protozoan infections. The protocols outlined below cover model induction, drug administration, and endpoint analysis for infections with Gardnerella vaginalis, Trichomonas vaginalis, and Bacteroides fragilis.
Introduction
This compound is a promising antimicrobial agent with activity against a range of anaerobic bacteria and protozoa.[1][2] Like other nitroimidazoles, it is a prodrug that is activated under anaerobic conditions, leading to the generation of cytotoxic free radicals that disrupt microbial DNA, resulting in cell death.[3] Preclinical evaluation of its efficacy in relevant animal models is a critical step in its development as a therapeutic agent. Murine models offer a valuable platform for assessing the pharmacodynamics and in vivo activity of novel antimicrobial compounds.
General Protocols and Considerations
Animal Models
Female BALB/c or C57BL/6 mice, aged 6-8 weeks, are commonly used for these infection models. All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
This compound Formulation for In Vivo Administration
This compound can be formulated for oral gavage or intraperitoneal injection. A common vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4] The solution should be prepared fresh daily and protected from light. It is recommended to sonicate the solution to ensure complete dissolution.[4]
Murine Model of Bacterial Vaginosis (Gardnerella vaginalis)
This model simulates human bacterial vaginosis, a common gynecological condition characterized by an overgrowth of anaerobic bacteria, including G. vaginalis.[5]
Experimental Protocol
-
Hormone Synchronization: To mimic the hormonal state of susceptibility to vaginal infection, mice are treated with β-estradiol-3-benzoate (1 mg/kg) via intraperitoneal injection for 3 consecutive days prior to infection.[5]
-
Infection: On day 4, mice are anesthetized and intravaginally inoculated with a suspension of G. vaginalis (e.g., 1 x 10⁷ CFU in 20 µL of PBS).[5]
-
This compound Administration: Treatment can be initiated 24 hours post-infection. Administer this compound solution via oral gavage or intraperitoneal injection at various dosages (e.g., 10, 25, 50 mg/kg) once or twice daily for a specified duration (e.g., 3-7 days). A vehicle control group should be included.
-
Efficacy Evaluation:
-
Vaginal Lavage and CFU Enumeration: At selected time points during and after treatment, perform vaginal lavage with sterile PBS. Serially dilute the lavage fluid and plate on appropriate selective agar (B569324) (e.g., Columbia CNA agar with 5% sheep blood) to determine the bacterial load (CFU/mL).
-
Clinical Signs: Monitor for clinical signs of infection, such as vaginal discharge. The presence of "clue cells" (vaginal epithelial cells studded with bacteria) in vaginal smears can be assessed microscopically.
-
Histopathology: At the end of the study, collect vaginal and uterine tissues for histopathological analysis to assess inflammation and tissue damage.[5]
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in vaginal lavage fluid or tissue homogenates using ELISA or multiplex assays.[5]
-
Experimental Workflow
References
Application Notes and Protocols for Ternidazole Hydrochloride Assay Development for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternidazole (B86660), a member of the nitroimidazole class of compounds, is an effective antiprotozoal agent. Its hydrochloride salt, ternidazole hydrochloride, is utilized in therapeutic applications. The mechanism of action for nitroimidazoles is well-established, particularly against anaerobic protozoa and bacteria. These compounds are prodrugs that require reductive activation of their nitro group by low redox potential metabolic pathways within susceptible organisms.[1] This activation leads to the formation of cytotoxic, short-lived nitro radicals that induce cellular damage, primarily through DNA strand breakage, ultimately leading to cell death.[1][2] This selective toxicity makes ternidazole and related compounds effective against anaerobic pathogens while sparing aerobic host cells.
The increasing need for novel antimicrobial agents necessitates the development of robust high-throughput screening (HTS) assays to identify new and effective compounds. This document provides detailed application notes and protocols for the development of an HTS assay for this compound, focusing on its activity against the protozoan parasite Trichomonas vaginalis, a common target for this class of drugs. The principles and protocols outlined herein can also be adapted for screening against anaerobic bacteria.
Mechanism of Action of Ternidazole
The antimicrobial activity of ternidazole, like other 5-nitroimidazoles, is initiated by the entry of the prodrug into the target organism. Inside the anaerobic microbe, the drug undergoes reductive activation. This process is catalyzed by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR), which transfers electrons to ferredoxin.[3][4] The reduced ferredoxin then donates an electron to the nitro group of ternidazole, converting it into a highly reactive nitro anion radical.[5][6] This radical can then interact with intracellular macromolecules, most significantly DNA, causing strand breaks and loss of helical structure, which inhibits nucleic acid synthesis and leads to cell death.[1][7]
High-Throughput Screening Assay for Trichomonas vaginalis
A colorimetric HTS assay, adapted from the TriTOX platform, can be employed to screen for compounds active against T. vaginalis. This assay leverages the metabolic activity of viable parasites to induce a pH change in the culture medium, which is visualized by the phenol (B47542) red indicator.
Experimental Protocol: Colorimetric Viability Assay
1. Materials and Reagents:
-
Trichomonas vaginalis culture (e.g., ATCC 30236)
-
TYM (Trypticase-Yeast Extract-Maltose) medium supplemented with 10% horse serum
-
This compound (positive control)
-
Test compounds library
-
Phenol red solution
-
96-well or 384-well clear, flat-bottom microtiter plates
-
Anaerobic chamber or gas-generating pouches
-
Microplate reader capable of measuring absorbance at 560 nm
2. Procedure:
-
Parasite Culture: Culture T. vaginalis trophozoites in TYM medium at 37°C. Harvest mid-logarithmic phase parasites for the assay.
-
Assay Plate Preparation:
-
Add 50 µL of TYM medium to each well of a 96-well plate.
-
Prepare serial dilutions of this compound (e.g., from 100 µg/mL to 0.1 µg/mL) and test compounds in the assay plate. Include a vehicle control (e.g., DMSO) and a no-drug control.
-
-
Parasite Inoculation:
-
Adjust the concentration of T. vaginalis trophozoites to 2 x 105 cells/mL in TYM medium.
-
Add 50 µL of the parasite suspension to each well, resulting in a final volume of 100 µL and a cell density of 1 x 105 cells/mL.
-
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.
-
Data Acquisition:
-
After incubation, visually inspect the plates for color change (yellow indicates parasite growth, while red/pink indicates inhibition).
-
Measure the absorbance at 560 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration relative to the no-drug control.
-
Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and analysis. The following tables provide examples based on published data for the related compound tinidazole (B1682380), which can serve as a template for presenting results for this compound.
Table 1: In Vitro Activity of Tinidazole against Trichomonas vaginalis
| Strain | Condition | MLC (µg/mL) | Reference |
| Metronidazole-Susceptible | Aerobic | > 200 | [8] |
| Metronidazole-Resistant | Aerobic | > 200 | [8] |
| Metronidazole-Susceptible | Anaerobic | 0.2 - 6.3 | [9] |
| Metronidazole-Resistant | Anaerobic | ≥ 6.3 | [9][10] |
MLC: Minimal Lethal Concentration. Data for tinidazole.
Table 2: In Vitro Activity of Tinidazole against Anaerobic Bacteria
| Bacterial Species | MIC (µg/mL) Range | Reference |
| Bacteroides fragilis | 0.25 - 4.0 | [11] |
| Peptococcus spp. | ≤ 6.25 | [12] |
| Peptostreptococcus spp. | ≤ 6.25 | [12] |
| Fusobacterium spp. | ≤ 3.13 | [12] |
| Clostridium perfringens | ≤ 8.0 | [13] |
MIC: Minimum Inhibitory Concentration. Data for tinidazole.
Logical Relationship for Assay Development
The development of a robust HTS assay follows a logical progression from initial setup to validation and implementation.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the development and implementation of a high-throughput screening assay for this compound. By adapting the colorimetric viability assay for Trichomonas vaginalis and adhering to the principles of robust assay design, researchers can efficiently screen compound libraries to identify novel antiprotozoal and antibacterial agents. The provided diagrams and data table templates serve as valuable tools for experimental planning, execution, and reporting.
References
- 1. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Alternative Pathway of Metronidazole Activation in Trichomonas vaginalis Hydrogenosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA damage induced by metronidazole in Giardia duodenalis triggers a DNA homologous recombination response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Metronidazole and Tinidazole Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bactericidal activity of tinidazole. An in vitro comparison of the effects of tinidazole and metronidazole against Bacteroides fragilis and other Anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Antibacterial and bactericidal activity of tinidazole against anaerobic bacteria comparing with metronidazole (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Efficacy of tinidazole against anaerobes in comparison with metronidazole, ornidazole, cefoxitin and lamoxactam] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ternidazole hydrochloride stability under different pH and temperature conditions.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the stability of ternidazole (B86660) hydrochloride under various experimental conditions. The following information, presented in a question-and-answer format, addresses potential issues and offers troubleshooting advice for stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of ternidazole hydrochloride under different pH conditions?
Q2: How does temperature affect the stability of this compound?
Elevated temperatures are expected to accelerate the degradation of this compound, a common characteristic for most pharmaceutical compounds.[4] Studies on related nitroimidazoles have shown that they are relatively stable under dry heat conditions, but the rate of degradation in solution increases with temperature.[1][2] To quantify the effect of temperature on the degradation rate, it is recommended to conduct studies at several elevated temperatures to construct an Arrhenius plot.
Q3: What are the typical conditions for a forced degradation study of this compound?
Forced degradation studies for this compound should be conducted according to the International Council for Harmonisation (ICH) guideline Q1A(R2).[5][6] The aim is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][7] Based on studies of analogous compounds, the following starting conditions are recommended:
-
Acid Hydrolysis: 0.1 M HCl at 60-80°C.[6]
-
Base Hydrolysis: 0.1 M NaOH at 60-80°C.[6]
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at a temperature appropriate for the drug's physical state.
-
Photostability: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[8]
Q4: What are the likely degradation products of this compound?
Specific degradation products for this compound have not been extensively documented in publicly available literature. However, based on the degradation pathways of other 5-nitroimidazoles like tinidazole (B1682380) and secnidazole, potential degradation products could include the cleavage of the side chain, leading to the formation of 2-methyl-5-nitroimidazole. Further degradation of the imidazole (B134444) ring may also occur under harsh conditions.
Q5: Which analytical techniques are suitable for studying the stability of this compound?
High-Performance Liquid Chromatography (HPLC) is the most common and recommended technique for stability studies of nitroimidazoles due to its ability to separate the parent drug from its degradation products.[1] Other useful techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products.[1]
-
Thin-Layer Chromatography (TLC) with densitometry: A cost-effective alternative for monitoring degradation.[1]
-
UV-Vis Spectrophotometry: Can be used if the degradation products do not have overlapping absorption spectra with the parent drug.[1]
Troubleshooting Guides
Problem: No degradation is observed under the initial stress conditions.
-
Possible Cause: The stress conditions are not harsh enough.
-
Troubleshooting Steps:
Problem: The drug degrades too quickly, making it difficult to follow the kinetics.
-
Possible Cause: The stress conditions are too aggressive.
-
Troubleshooting Steps:
-
Decrease the concentration of the acid or base.
-
Lower the temperature of the experiment.
-
Take samples at more frequent, shorter time intervals.
-
If using elevated temperatures, consider conducting the initial phase of the study at a lower temperature to establish the initial degradation rate.
-
Problem: Poor separation between the parent drug and degradation peaks in HPLC.
-
Possible Cause: The chromatographic method is not optimized for stability indication.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Adjust the organic-to-aqueous ratio, change the type of organic modifier (e.g., acetonitrile (B52724) to methanol (B129727) or vice versa), or alter the pH of the aqueous phase.
-
Column Selection: Try a different column chemistry (e.g., C18, C8, Phenyl-Hexyl).
-
Gradient Elution: Develop a gradient elution method to improve the resolution of closely eluting peaks.
-
Detector Wavelength: Use a photodiode array (PDA) detector to check for peak purity and select the optimal wavelength for detection of both the parent drug and its degradation products.
-
Data Presentation
Table 1: Summary of Recommended Forced Degradation Conditions for this compound (Based on Analogous Compounds and ICH Guidelines)
| Stress Condition | Reagent/Parameter | Typical Concentration/Level | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | 60°C - 80°C | Varies |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | 60°C - 80°C | Varies |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temperature | Varies |
| Thermal (Dry) | Heat | > Melting Point (if applicable) | Varies | Varies |
| Photolytic | Light Source | ICH Q1B specified | Room Temperature | Varies |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or a mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition Application:
-
Acidic/Basic Hydrolysis: Add an equal volume of the stock solution to an equal volume of the acidic or basic solution (e.g., 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M acid/base). Incubate at the desired temperature.
-
Oxidation: Add the stock solution to a solution of hydrogen peroxide to achieve the desired final concentration. Protect from light and keep at room temperature.
-
Thermal Degradation (in solution): Incubate the stock solution at an elevated temperature.
-
Photodegradation: Expose the stock solution in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sampling: Withdraw aliquots at predetermined time intervals.
-
Neutralization (for acidic and basic samples): Neutralize the samples with an equivalent amount of base or acid, respectively, before analysis to halt the degradation reaction.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
Mandatory Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: A potential degradation pathway for this compound based on related compounds.
References
- 1. TLC–Densitometric Analysis of Selected 5-Nitroimidazoles [mdpi.com]
- 2. BioOrganics [bioorganics.biz]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ternidazole | C7H11N3O3 | CID 68944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Analysis of Ternidazole Hydrochloride Degradation Products by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Ternidazole hydrochloride degradation products by mass spectrometry.
Disclaimer: Specific experimental data on the forced degradation of this compound is limited in publicly available literature. The information provided herein is largely based on studies of Tinidazole (B1682380), a structurally related 5-nitroimidazole compound. Researchers should use this information as a guide and perform their own validation studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of nitroimidazole compounds like this compound?
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[1] Based on studies of the related compound Tinidazole, the following stress conditions are recommended as per the International Conference on Harmonisation (ICH) guidelines:[2][3]
-
Acid Hydrolysis: Treatment with an acid solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 80°C).[4]
-
Base Hydrolysis: Exposure to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 80°C).[4] Extensive degradation is often observed under alkaline conditions.[2][3]
-
Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at a controlled temperature (e.g., 60°C).[4] Significant degradation is expected under oxidative stress.[2][3]
-
Thermal Degradation: Exposing the solid drug substance or a solution to high temperatures (e.g., 80°C) for an extended period.[4] Tinidazole has been shown to be relatively stable to thermal stress.[2][3]
-
Photolytic Degradation: Exposing the drug substance (in solid state or in solution) to light with a minimum of 1.2 million lux hours and 200 watt hours per square meter.[4] Significant degradation can occur under photolytic conditions.[2][3]
Q2: What type of analytical column is suitable for separating this compound and its degradation products?
A reverse-phase C18 column is commonly and successfully used for the separation of Tinidazole and its degradation products.[2][3] A typical column dimension is 250 mm x 4.6 mm with a 5 µm particle size.
Q3: What are the general liquid chromatography (LC) conditions for the analysis?
Based on validated methods for Tinidazole, a gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[2][3][5][6] For LC-MS compatibility, volatile buffers such as ammonium (B1175870) formate (B1220265) or formic acid should be used instead of non-volatile phosphate buffers.[1]
Q4: How are the degradation products identified using mass spectrometry?
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying degradation products.[7] The process generally involves:
-
Molecular Weight Determination: The molecular weights of the degradation products are determined by analyzing the mass-to-charge ratio (m/z) of their molecular ions.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ions of the parent drug and the degradation products. By comparing the fragmentation patterns, the structure of the degradation products can be elucidated.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure. |
| Complete degradation of the parent drug. | Stress conditions are too harsh. | Decrease the concentration of the stressor, the temperature, or the duration of exposure. |
| Poor peak shape (tailing, fronting, or splitting). | - Column contamination or aging.- Inappropriate injection solvent.- Co-elution with other components. | - Flush the column or replace it if necessary.- Ensure the injection solvent is weaker than or similar in strength to the mobile phase.- Optimize the mobile phase composition or gradient to improve separation. |
| Inconsistent retention times. | - Fluctuations in mobile phase composition or flow rate.- Column temperature variations.- Column degradation. | - Prepare fresh mobile phase and ensure proper pump performance.- Use a column oven to maintain a consistent temperature.- Use a guard column and replace the analytical column if performance deteriorates. |
| Low signal intensity or no peak detected in MS. | - Inefficient ionization.- Ion suppression from the matrix or mobile phase components.- Incorrect MS parameters. | - Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).- Use MS-compatible mobile phase additives.- Check and optimize MS settings such as scan range and collision energy. |
| Difficulty in identifying unknown peaks. | - Lack of reference standards.- Complex fragmentation patterns. | - Utilize high-resolution mass spectrometry (HRMS) to determine the elemental composition.- Compare the fragmentation pattern of the unknown peak with that of the parent drug to identify structural similarities and modifications. |
Experimental Protocols
Forced Degradation Study Protocol (Based on Tinidazole)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for a specified time (e.g., 1 hour). Cool, neutralize with 0.1 N NaOH, and dilute to the final concentration.[4]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for a specified time (e.g., 30 minutes). Cool, neutralize with 0.1 N HCl, and dilute to the final concentration.[4]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at 60°C for a specified time (e.g., 30 minutes). Dilute to the final concentration.[4]
-
Thermal Degradation: Store the solid drug substance and the stock solution at 80°C for 24 hours. Dilute the solution to the final concentration.[4]
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light in a photostability chamber. Dilute the solution to the final concentration.[4]
-
Analysis: Analyze all samples by LC-MS.
LC-MS Method Parameters (General Guidance)
-
LC System: HPLC or UHPLC system.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
A gradient elution may be necessary to separate all degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at an appropriate wavelength (e.g., 317 nm for Tinidazole) followed by a mass spectrometer.
-
MS System: Quadrupole Time-of-Flight (Q-TOF) or other tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
Data Presentation
Table 1: Molecular Information of this compound and Potential Degradation Products (Based on Tinidazole Analogy)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ |
| This compound | C₇H₁₂ClN₃O₃ | 221.64 | 186.08 (for the free base) |
| Potential Degradation Product 1 (Example) | C₅H₇N₃O₃ | 157.13 | 158.05 |
| Potential Degradation Product 2 (Example) | C₇H₁₀N₂O₃ | 170.17 | 171.07 |
Note: The potential degradation products are hypothetical and based on common degradation pathways of nitroimidazoles. Actual degradation products for this compound must be confirmed experimentally.
Visualizations
Caption: Experimental workflow for the identification of this compound degradation products.
Caption: A proposed degradation pathway for Ternidazole based on known pathways for similar nitroimidazole compounds.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC and LC-MS studies on stress degradation behaviour of tinidazole and development of a validated specific stability-indicating HPLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. jgtps.com [jgtps.com]
- 7. globalresearchonline.net [globalresearchonline.net]
How to improve the aqueous solubility of Ternidazole hydrochloride for experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ternidazole hydrochloride. The focus is on addressing challenges related to its aqueous solubility for experimental purposes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the dissolution of this compound.
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: Direct dissolution of this compound in aqueous buffers is challenging due to its low intrinsic solubility. If you are observing poor dissolution, consider the following troubleshooting steps in order.
Caption: Troubleshooting workflow for Ternidazole HCl dissolution.
-
Prepare an Organic Stock Solution: First, dissolve the this compound powder in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is highly effective, achieving concentrations of 100-250 mg/mL.[1][2] Using newly opened, non-hygroscopic DMSO is recommended as moisture can negatively impact solubility.[1]
-
Use Co-solvents: For subsequent dilution into aqueous media for in vivo or in vitro experiments, a co-solvent system is essential. These systems reduce the polarity of the aqueous vehicle, keeping the drug in solution.
-
Incorporate Physical Methods: If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1][3]
-
Consider pH: The solubility of nitroimidazole compounds can be pH-dependent, often showing higher solubility in acidic conditions (pH < 5).[4] If your experimental conditions allow, using a buffer with a lower pH may improve solubility.
Q2: I prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?
A2: This is a common issue when diluting a concentrated organic stock into a fully aqueous system. The drastic change in solvent polarity causes the drug to crash out of solution.
-
Solution 1: Use a Multi-Component Co-Solvent System: Instead of diluting directly into the buffer, use a validated co-solvent system designed to maintain solubility. A widely cited formulation involves a sequential addition of solvents.[1][5] See the detailed protocol in the "Experimental Protocols" section below.
-
Solution 2: Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with a hydrophilic exterior.[6][7] This significantly enhances aqueous solubility. Sulfobutyl-ether-beta-cyclodextrin (SBE-β-CD) is a common choice.[1][5] A formulation using 10% DMSO and 90% of a 20% SBE-β-CD solution in saline has been shown to be effective.[1][5]
-
Solution 3: Prepare Fresh and Use Immediately: For in vivo experiments, it is highly recommended to prepare the working solution freshly and use it on the same day to ensure stability and prevent precipitation over time.[1]
Frequently Asked Questions (FAQs)
Q3: What is the solubility of this compound in common laboratory solvents?
A3: The solubility varies significantly between organic and aqueous solvents. The following table summarizes solubility data from various sources.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Citation(s) |
| DMSO | 100 - 250 | 451.18 - 1127.96 | Ultrasonic assistance is recommended. | [1][2][5] |
| Water | Poorly soluble / Insoluble | - | Classified as nearly insoluble in water. | [8][9] |
Q4: What are the recommended co-solvent formulations for in vivo experiments?
A4: Several multi-component solvent systems have been developed to achieve suitable concentrations of this compound for animal studies. These formulations should be prepared by adding each component sequentially.
| Formulation Composition (v/v) | Achievable Concentration (mg/mL) | Molar Concentration (mM) | Citation(s) |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 | ≥ 11.28 | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 | 22.56 | [3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 11.28 | [1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 | ≥ 11.28 | [1] |
Q5: How do cyclodextrins improve the solubility of this compound?
A5: Cyclodextrins (CDs) are molecules with a hydrophilic outer surface and a lipophilic inner cavity. They work by encapsulating the poorly water-soluble this compound molecule within their central cavity. This non-covalent "inclusion complex" effectively shields the drug from the aqueous environment, presenting a new, larger entity with a water-friendly exterior, thus increasing its overall solubility in water.[6][7] This mechanism is particularly useful for related compounds like Tinidazole, where a 1:1 molar ratio complex with β-cyclodextrin has been shown to dramatically increase the dissolution rate.[10][11]
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes how to prepare a 100 mg/mL stock solution.
-
Weighing: Accurately weigh 100 mg of this compound powder.
-
Solvent Addition: Add the powder to a sterile vial. Using a calibrated pipette, add just under 1 mL of high-purity, anhydrous DMSO.
-
Dissolution: Vortex the vial vigorously. If needed, use an ultrasonic bath to facilitate complete dissolution.[2] Ensure no solid particles are visible.
-
Volume Adjustment: Once fully dissolved, add DMSO to bring the final volume to exactly 1 mL.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or -80°C for up to 6 months.[1]
Protocol 2: Preparation of an In Vivo Formulation using Co-solvents
This protocol details the preparation of 1 mL of a working solution at a concentration of 2.5 mg/mL.
Caption: Workflow for preparing a co-solvent based in vivo formulation.
-
Prepare Stock: First, prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
Step A: In a sterile tube, pipette 100 µL of the 25 mg/mL DMSO stock solution.[1]
-
Step B: Add 400 µL of PEG300. Mix thoroughly until the solution is completely clear.[1]
-
Step C: Add 50 µL of Tween-80 to the solution from Step B. Mix again until the solution is clear.[1]
-
Step D: Add 450 µL of saline to bring the total volume to 1 mL. Mix to ensure homogeneity.[1]
-
Usage: The final solution contains 2.5 mg/mL of this compound. This working solution should be prepared fresh before each experiment.[1] If any precipitation is observed, sonication may be used to clarify the solution.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 70028-95-4 | MOLNOVA [molnova.com]
- 3. This compound | 5-Nitroimidazole antibiotic | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Endogenous Metabolite | 70028-95-4 | Invivochem [invivochem.com]
- 6. Ternary cyclodextrin systems of terbinafine hydrochloride inclusion complexes: Solventless preparation, solid-state, and in vitro characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. ijhmp.com [ijhmp.com]
- 9. researchgate.net [researchgate.net]
- 10. isfcppharmaspire.com [isfcppharmaspire.com]
- 11. isfcppharmaspire.com [isfcppharmaspire.com]
Technical Support Center: Troubleshooting Peak Tailing and Splitting in Ternidazole Hydrochloride HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Ternidazole hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing and splitting.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing this compound?
A1: Peak tailing in the HPLC analysis of this compound, a weakly basic compound, is often due to secondary interactions between the analyte and the stationary phase. The most common causes include:
-
Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic nitrogen atoms in this compound, leading to tailing.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of this compound and exacerbate interactions with silanol groups.[1][2]
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion, including tailing.
-
Extra-Column Dead Volume: Excessive volume in tubing and connections between the injector, column, and detector can cause band broadening and peak tailing.
Q2: How can I prevent peak splitting in my chromatogram?
A2: Peak splitting can arise from several factors. Here are some common causes and solutions:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Ensure your sample solvent is as close in composition to the mobile phase as possible.
-
Column Contamination or Voids: Contaminants at the head of the column or the formation of a void can disrupt the sample band, leading to a split peak. Using a guard column and proper sample filtration can help prevent this. If a void is suspected, the column may need to be replaced.
-
Co-elution: A closely eluting impurity can appear as a shoulder or a split peak. Modifying the mobile phase composition or gradient can help resolve the two components.
Troubleshooting Guides
Issue 1: Peak Tailing of the this compound Peak
Symptoms: The peak for this compound is asymmetrical with a pronounced tail. The tailing factor is greater than 1.5.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Secondary Silanol Interactions | Utilize a modern, end-capped C18 or a polar-embedded column to minimize exposed silanol groups.[1] Alternatively, add a competitive base to the mobile phase. | Protocol 1: Column Selection and Mobile Phase Modification. |
| Suboptimal Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound. Since the pKa of the related compound Tinidazole is 4.7, a starting pH of ~2.5-3.0 is recommended to ensure consistent protonation and minimize silanol interactions.[2] | Protocol 2: Mobile Phase pH Adjustment. |
| Insufficient Buffer Concentration | Increase the buffer concentration in the mobile phase to 20-50 mM to maintain a stable pH and mask residual silanol activity.[3] | Protocol 2: Mobile Phase pH Adjustment. |
| Column Overload | Reduce the concentration of the sample or the injection volume. | Protocol 3: Investigating Column Overload. |
Issue 2: Splitting of the this compound Peak
Symptoms: The main peak for this compound appears as a doublet or with a significant shoulder.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase composition. If a stronger solvent is necessary for solubility, inject the smallest possible volume. | Protocol 4: Sample Solvent Optimization. |
| Column Inlet Frit Blockage | Reverse-flush the column (if permitted by the manufacturer) with a compatible solvent to dislodge any particulates. If the problem persists, replace the frit or the column. | Refer to the column manufacturer's guide for flushing instructions. |
| Guard Column Contamination | Replace the guard column. Guard columns are consumable and should be replaced regularly to protect the analytical column. | N/A |
Experimental Protocols
Protocol 1: Column Selection and Mobile Phase Modification
-
Column Selection:
-
If using a standard C18 column, switch to a column with advanced end-capping or a polar-embedded stationary phase.
-
-
Mobile Phase Additive (Competitive Base):
-
Prepare the mobile phase as usual.
-
Add a small amount of a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase at a concentration of 0.05-0.1% (v/v).
-
Equilibrate the column with the new mobile phase for at least 30 minutes before injecting the sample.
-
Protocol 2: Mobile Phase pH Adjustment
-
Buffer Preparation:
-
Prepare an aqueous buffer solution (e.g., phosphate (B84403) or acetate) at a concentration of 20-50 mM.
-
-
pH Adjustment:
-
Adjust the pH of the aqueous buffer to the desired value (e.g., 2.8) using an appropriate acid (e.g., phosphoric acid or formic acid).
-
-
Mobile Phase Preparation:
-
Mix the pH-adjusted aqueous buffer with the organic modifier (e.g., acetonitrile (B52724) or methanol) in the desired ratio.
-
Ensure the final mobile phase is thoroughly mixed and degassed.
-
-
System Equilibration:
-
Equilibrate the HPLC system with the new mobile phase until a stable baseline is achieved.
-
Protocol 3: Investigating Column Overload
-
Prepare a Dilution Series:
-
Prepare a series of this compound standards at decreasing concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL).
-
-
Inject and Analyze:
-
Inject a constant volume of each standard and observe the peak shape.
-
-
Evaluate Results:
-
If peak tailing decreases with lower concentrations, the original sample was likely overloaded. Determine the highest concentration that provides a symmetrical peak.
-
Protocol 4: Sample Solvent Optimization
-
Prepare Samples in Different Solvents:
-
Dissolve this compound in:
-
The initial mobile phase composition.
-
A 50:50 mixture of mobile phase and a stronger solvent (e.g., acetonitrile).
-
100% of the stronger solvent.
-
-
-
Inject and Compare:
-
Inject the same concentration from each preparation and compare the peak shapes.
-
-
Select Optimal Solvent:
-
Choose the solvent that provides the best peak symmetry.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Average Tailing Factor (n=3) | Observations |
| 5.0 | 2.1 | Significant tailing |
| 4.0 | 1.7 | Moderate tailing |
| 3.0 | 1.2 | Improved symmetry |
| 2.5 | 1.1 | Symmetrical peak |
Table 2: Impact of Mobile Phase Additives on Peak Shape
| Additive (in Mobile Phase) | Concentration | Average Tailing Factor (n=3) |
| None | N/A | 1.8 |
| Triethylamine (TEA) | 0.1% | 1.2 |
| Trifluoroacetic Acid (TFA) | 0.1% | 1.1 |
Visualizations
References
Optimizing injection volume and mobile phase for Ternidazole hydrochloride chromatography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Ternidazole hydrochloride, with a focus on injection volume and mobile phase composition.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting injection volume for this compound analysis on a standard analytical HPLC column?
A common starting point for injection volume on a standard analytical column (e.g., 250 mm x 4.6 mm, 5 µm) is 20 µL.[1] This volume generally provides a good balance between achieving adequate sensitivity and maintaining good peak shape. However, the optimal volume is dependent on the sample concentration and the specific column dimensions. For highly concentrated samples, a smaller volume (5-10 µL) may be necessary to prevent peak overload, while larger volumes might be explored for trace analysis, provided they do not compromise peak shape.[2]
Q2: How does the mobile phase composition, specifically the organic modifier content, affect the retention of this compound?
In reversed-phase HPLC, increasing the percentage of the organic modifier (like methanol (B129727) or acetonitrile) in the mobile phase will decrease the retention time of this compound. This is because Ternidazole is a moderately polar compound, and a higher concentration of organic solvent weakens its interaction with the nonpolar stationary phase, causing it to elute faster. Conversely, decreasing the organic modifier percentage will increase retention time.
Q3: What is the role of pH in the mobile phase for the analysis of nitroimidazole compounds like Ternidazole?
The pH of the mobile phase is a critical parameter for ionizable compounds.[3][4] For basic compounds, using a mobile phase with a low pH (e.g., pH 2-4) can protonate residual silanol (B1196071) groups on the silica-based column packing, which minimizes undesirable secondary interactions that lead to peak tailing.[4][5] It is recommended to work at a pH at least one unit away from the analyte's pKa to ensure a single ionic form is present, leading to sharp, symmetrical peaks and stable retention times.[3][6]
Q4: My peak area is not consistent across multiple injections. What could be the cause?
Fluctuations in peak area are often linked to the injection process.[7] Potential causes include:
-
Variability in Injection Volume: Ensure the autosampler is calibrated and functioning correctly. Air bubbles in the sample loop or syringe can lead to inconsistent injection volumes.[7]
-
Sample Adsorption: The analyte may be adsorbing to parts of the injector, such as the needle or seals. Using an appropriate needle rinse solvent can mitigate this.
-
Incomplete Sample Loop Filling: For partial-fill injections, ensure the injection volume is not too close to the loop volume, which can lead to poor precision.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The peak for this compound is asymmetrical with a trailing edge (Tailing Factor > 1.2).
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the C18 column can interact with the basic nitrogen in the imidazole (B134444) ring, causing tailing.
-
Solution 1: Adjust Mobile Phase pH: Lower the mobile phase pH to between 2.5 and 4.0 using a buffer (e.g., phosphate (B84403) or acetate). This protonates the silanols, reducing their interaction with the analyte.[4][5]
-
Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped column specifically designed to minimize silanol activity.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.[5]
-
-
Column Contamination/Deterioration: The column inlet frit may be partially blocked, or the stationary phase may be degraded.
-
Solution: First, try reversing and flushing the column (disconnect from the detector first). If the problem persists, replace the guard column (if used) or the analytical column.[8]
-
Issue 2: Poor Resolution or Co-eluting Peaks
Symptom: The this compound peak is not fully separated from impurities or other components in the sample.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Strength: The mobile phase may be too strong (eluting components too quickly) or too weak.
-
Solution: To increase separation between peaks, decrease the percentage of the organic modifier (e.g., reduce acetonitrile (B52724) from 30% to 25%). This will increase the retention times of all components, potentially improving resolution.
-
-
Incorrect Mobile Phase pH: The pH may not be optimal for differentiating between the analyte and its closely related impurities.
-
Solution: Perform a pH scouting experiment. Small changes in pH can significantly alter the selectivity between ionizable compounds.[3]
-
-
Low Column Efficiency: The column may be old or damaged.
-
Solution: Check the column's theoretical plates with a standard. If efficiency is low, replace the column.
-
Issue 3: Peak Fronting or Splitting
Symptom: The peak is asymmetrical with a leading edge (Tailing Factor < 1.0) or appears as two overlapping peaks.[9]
Possible Causes & Solutions:
-
Injection Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., sample in 100% acetonitrile, mobile phase is 30% acetonitrile). This causes the sample band to spread improperly at the column head.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, keep its proportion as low as possible and reduce the injection volume.[5]
-
-
High Injection Volume (Volume Overload): Injecting a very large volume can cause the peak to broaden and potentially front or split, even if the sample mass is not excessive.[2]
-
Solution: Reduce the injection volume. A general guideline is to keep the injection volume below 3-5% of the column's total volume.[10]
-
-
Column Void: A void or channel has formed at the inlet of the column.
-
Solution: This is an irreversible problem. The column must be replaced. Using a guard column can help extend the life of the analytical column.[11]
-
Data Presentation
Table 1: Effect of Injection Volume on Chromatographic Performance
This table presents illustrative data based on typical chromatographic behavior. Actual results may vary.
| Injection Volume (µL) | Peak Area (arbitrary units) | Peak Width at Half Height (min) | USP Tailing Factor |
| 5 | 150,000 | 0.15 | 1.1 |
| 10 | 305,000 | 0.16 | 1.1 |
| 20 | 615,000 | 0.18 | 1.2 |
| 50 | 1,250,000 | 0.25 | 0.9 (Fronting) |
Observation: Peak area increases proportionally with injection volume initially. At higher volumes (e.g., 50 µL), peak broadening becomes significant, and peak fronting may occur due to volume overload and solvent mismatch effects.[2][12]
Table 2: Effect of Mobile Phase Composition on Retention Time and Resolution
This table presents illustrative data for Ternidazole and a closely eluting impurity. Actual results may vary.
| Mobile Phase (Acetonitrile : pH 3.0 Phosphate Buffer) | Ternidazole Retention Time (min) | Impurity Retention Time (min) | Resolution (Rs) |
| 40 : 60 | 3.5 | 3.2 | 1.3 |
| 30 : 70 | 5.8 | 5.1 | 1.8 |
| 20 : 80 | 9.2 | 7.9 | 2.5 |
Observation: Decreasing the percentage of acetonitrile (the organic modifier) increases the retention time for both compounds and improves the resolution between them.
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound
This protocol provides a robust starting point for the analysis of this compound.
-
Instrumentation: HPLC system with UV Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: Acetonitrile and 25 mM Potassium Phosphate buffer. Adjust buffer to pH 3.0 with phosphoric acid. A typical starting ratio is 30:70 (v/v) Acetonitrile:Buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30 °C.
-
Detection: UV at 317 nm.[1]
-
Sample Preparation: Accurately weigh and dissolve this compound standard or sample in the mobile phase to a final concentration of approximately 20 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: General workflow for HPLC method development and optimization.
Caption: Troubleshooting decision tree for addressing peak tailing issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. HPLC Tips & Tricks: Optimizing Injection Volume [sigmaaldrich.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. agilent.com [agilent.com]
- 5. uhplcs.com [uhplcs.com]
- 6. moravek.com [moravek.com]
- 7. Shimadzu Peak Area Fluctuations [shimadzu.nl]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing matrix effects in the analysis of Ternidazole hydrochloride from plasma samples.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize matrix effects in the LC-MS/MS analysis of Ternidazole hydrochloride from plasma samples.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound from plasma, focusing on the identification and mitigation of matrix effects.
Question: My signal intensity for Ternidazole is low and inconsistent between samples. How do I know if this is a matrix effect?
Answer: Low and variable signal intensity is a classic sign of matrix effects, specifically ion suppression. Matrix effects occur when co-eluting compounds from the plasma matrix interfere with the ionization of the target analyte (Ternidazole) in the mass spectrometer's ion source.
To confirm the presence of a matrix effect, a post-column infusion experiment is the most definitive method. This involves:
-
Infusing a standard solution of Ternidazole at a constant rate directly into the mass spectrometer, bypassing the analytical column. This establishes a stable signal baseline.
-
Injecting a blank, extracted plasma sample (that does not contain the analyte) onto the LC system.
-
Monitoring the baseline signal of the infused Ternidazole.
A dip in the baseline at the retention time of Ternidazole indicates ion suppression, while a rise indicates ion enhancement. Any deviation from the stable baseline confirms the presence of interfering components from the matrix.
A simpler method is to compare the peak response of an analyte in a post-extraction spiked sample (blank plasma extract with analyte added) to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is the Matrix Factor (MF) .
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
Question: I've confirmed ion suppression is occurring. What is the first troubleshooting step?
Answer: The first and most critical area to investigate is your sample preparation method . Inadequate sample cleanup is the primary cause of matrix effects. The goal is to effectively remove interfering endogenous substances like phospholipids (B1166683) and proteins from the plasma before injection.
Consider the following sample preparation techniques, starting with the simplest:
-
Protein Precipitation (PPT): A fast and simple method, but it may not effectively remove phospholipids, which are a major source of ion suppression in electrospray ionization (ESI).[1] If you are using PPT, consider switching to a more robust method.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to retain the analyte while matrix components are washed away.[2][3] This is often the most effective method for minimizing matrix effects.
The choice of method depends on the required sensitivity and the complexity of the plasma matrix.
Question: My peak shape is poor (e.g., splitting, tailing). Is this related to matrix effects?
Answer: Poor peak shape can be a symptom of matrix effects but can also indicate chromatographic or instrument issues. Co-eluting matrix components can interfere with the interaction of Ternidazole with the stationary phase, leading to distorted peaks.
Troubleshooting Steps for Poor Peak Shape:
-
Improve Sample Cleanup: As a first step, use a more effective sample preparation method (LLE or SPE) to remove potential interferences.
-
Optimize Chromatography:
-
Change the Analytical Column: Using a column with a different chemistry (e.g., a phenyl or pentafluorophenyl (PFP) phase instead of a standard C18) can alter the elution order and resolve the co-elution of Ternidazole and interfering peaks.
-
Adjust Mobile Phase Gradient: Modify the gradient elution profile to better separate the analyte from matrix components.
-
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Dilute the sample and reinject.
-
Inspect the LC System: Rule out common hardware issues such as column voids or blockages in the tubing.
Question: How can I compensate for matrix effects if I cannot completely eliminate them?
Answer: The most effective way to compensate for unavoidable matrix effects is by using an appropriate Internal Standard (IS) . An ideal IS should mimic the analytical behavior of the analyte as closely as possible.
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS (e.g., Ternidazole-d4) is the gold standard. It has the same chemical properties as Ternidazole and will co-elute, meaning it experiences the same degree of ion suppression or enhancement. This allows for the most accurate correction and reliable quantification.
-
Structural Analogue: If a SIL-IS is not available, a structural analogue (another nitroimidazole like Tinidazole or Metronidazole) can be used. However, it may not co-elute perfectly and thus may not compensate for matrix effects as effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in plasma samples? A1: The most common sources are phospholipids from cell membranes, salts, proteins, and other endogenous metabolites that can co-elute with the analyte and compete for ionization in the MS source.[1]
Q2: I'm using Protein Precipitation. Which solvent is better, acetonitrile (B52724) or methanol (B129727)? A2: Acetonitrile is generally more effective than methanol for precipitating plasma proteins. A crashing ratio of at least 3 parts solvent to 1 part plasma is recommended to ensure efficient protein removal.
Q3: How do I choose the right Solid-Phase Extraction (SPE) sorbent? A3: The choice of SPE sorbent depends on the physicochemical properties of this compound. For a compound like Ternidazole, a polymeric reversed-phase sorbent is often a good starting point. Mixed-mode sorbents (combining reversed-phase and ion-exchange properties) can offer even higher selectivity and cleaner extracts.
Q4: Can diluting my sample reduce matrix effects? A4: Yes, simple dilution of the sample extract can reduce the concentration of interfering matrix components. However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay, especially if Ternidazole concentrations are low.
Q5: My results are still variable even with an improved sample cleanup method. What else should I check? A5: Ensure your LC-MS/MS system is clean and properly maintained. Contamination in the ion source, transfer optics, or mass analyzer can lead to inconsistent results and high background noise. Also, verify the stability of Ternidazole in the plasma samples and during the extraction process.
Experimental Protocols & Data
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on methodologies developed for similar nitroimidazole compounds and is a robust starting point for Ternidazole extraction.
-
Sample Preparation: Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
-
Add Internal Standard: Add 50 µL of the internal standard working solution (e.g., Tinidazole, 2 ng/mL).
-
Extraction: Add 1 mL of an extraction solvent mixture (e.g., 4:1 ethyl acetate:acetonitrile).[1]
-
Vortex: Vortex the tube for 60 seconds to ensure thorough mixing.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to separate the layers.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a general workflow for SPE cleanup. The specific sorbent, wash, and elution solvents should be optimized for Ternidazole.
-
Conditioning: Condition the SPE cartridge (e.g., polymeric reversed-phase, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Mix 200 µL of plasma with 200 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge using 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase for analysis.
Performance Data for Different Extraction Methods (Analogous Compounds)
Disclaimer: The following data is for Metronidazole (B1676534) (MTZ) and Tinidazole (TND), which are structurally similar to Ternidazole, and serves to illustrate the comparative efficacy of different sample preparation techniques.
Table 1: Comparison of Extraction Recovery and Matrix Effect
| Parameter | Liquid-Liquid Extraction (LLE)[1] |
|---|---|
| Analyte | Metronidazole (MTZ) |
| Mean Recovery | 93.7 – 97.5% |
| Matrix Effect | -4.7 to -5.3% (Slight Suppression) |
Table 2: Bioanalytical Method Validation Parameters
| Parameter | LLE Method for MTZ[1] |
|---|---|
| Linearity (R²) | 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.53 ± 0.04 ng/mL |
| Intra-day Precision (%RSD) | 2.7 – 4.8% |
| Inter-day Precision (%RSD) | 2.7 – 4.8% |
| Intra-day Accuracy (%) | 97.0 – 101.6% |
| Inter-day Accuracy (%) | 97.0 – 101.6% |
Visual Guides and Workflows
Caption: General workflow for identifying and mitigating matrix effects.
Caption: Decision tree for troubleshooting common analytical issues.
Caption: Detailed workflow for a Solid-Phase Extraction (SPE) method.
References
- 1. Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a HPLC/MS/MS method for simultaneous determination of tinidazole, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Overcoming poor reproducibility in Ternidazole hydrochloride bioassays.
Welcome to the Technical Support Center for Ternidazole hydrochloride bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to poor reproducibility in their experiments. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent between experiments. What are the potential causes?
A1: Inconsistent MIC values are a common issue and can often be attributed to several factors. The most significant sources of variability stem from inconsistencies in key experimental steps. These include improper preparation of the bacterial or protozoal inoculum, variations in the composition and pH of the growth medium, fluctuations in incubation time and temperature, and operator-dependent differences in endpoint reading. It is also crucial to ensure the quality and consistent preparation of your this compound solutions for each assay.
Q2: I am observing precipitation of this compound in my culture medium. How can I address this?
A2: Precipitation of the test compound can lead to artificially high and variable MIC values as it removes the active agent from the solution. First, review the solubility of your this compound stock solution. It is highly soluble in DMSO, which is often used for initial stock preparation. When diluting into your final aqueous culture medium, ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, as high concentrations can be toxic to the test organisms and may also cause the compound to precipitate. If precipitation persists, consider performing a solubility test of this compound in your specific culture medium before initiating the full experiment.
Q3: The endpoint of my MIC assay is difficult to read due to a "trailing" or "fading" effect. How should I interpret these results?
A3: A trailing endpoint, where you see reduced but not complete inhibition of growth across a range of concentrations, can make determining the true MIC challenging. This can be characteristic of the test organism or the mechanism of action of the drug. To improve consistency, it is crucial to standardize your reading method. For broth microdilution assays, this might mean defining the MIC as the lowest concentration that produces a significant reduction in growth (e.g., ≥80%) compared to the positive control. Using a plate reader to measure optical density can provide a more objective measure than visual inspection. For agar (B569324) dilution, the MIC is the lowest concentration that inhibits the visible growth of the organism.
Q4: Can the pH of the culture medium affect the activity of this compound?
A4: Yes, the pH of the medium can significantly impact the stability and activity of many antimicrobial agents. For nitroimidazoles, changes in pH can affect the ionization state of the molecule, which may influence its ability to penetrate microbial cells. Studies on related compounds like tinidazole (B1682380) have shown that their degradation can be pH-dependent.[1] It is therefore critical to ensure that the pH of your culture medium is consistent for every experiment. Prepare or use a buffered medium and verify the pH before use.
Q5: How should I prepare and store this compound stock solutions to ensure their stability?
A5: Proper preparation and storage of your stock solutions are critical for reproducible results. This compound powder should be stored at -20°C for long-term stability.[2] Stock solutions are typically prepared in a solvent like DMSO at a high concentration. Once prepared, these stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3] When preparing working solutions for your assay, it is recommended to do so freshly for each experiment.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability (e.g., MTT) Assay Results
If you are experiencing high variability in your cell viability assays with this compound, consider the following troubleshooting steps:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Variations in cell number per well are a major source of error.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Interference with MTT Dye: Some compounds can chemically interact with the MTT reagent, leading to false results. Run a control with this compound in cell-free media with the MTT reagent to check for any direct reduction of the dye.
-
Incomplete Solubilization of Formazan (B1609692): After incubation with MTT, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common cause of variability.
Issue 2: Poor Reproducibility in HPLC Quantification
For issues with the reproducibility of this compound quantification by HPLC, refer to the following guide:
-
Fluctuating Retention Times: This can be caused by changes in mobile phase composition, flow rate, or column temperature. Ensure your mobile phase is freshly prepared and degassed, your pump is delivering a consistent flow rate, and you are using a column oven to maintain a stable temperature.
-
Variable Peak Areas: Inconsistent injection volumes are a frequent cause. Use a calibrated autosampler for precise injections. If performing manual injections, ensure your technique is consistent. Poor sample solubility can also lead to variable peak areas.
-
Baseline Noise or Drifting: This can be due to air bubbles in the system, a contaminated detector cell, or an improperly equilibrated column. Purge the system to remove bubbles, flush the detector cell, and ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
Data Presentation
The following tables provide quantitative data relevant to this compound bioassays. Note that specific MIC and IC50 values for this compound are limited in the public literature; therefore, data for the closely related 5-nitroimidazole compounds, Tinidazole and Metronidazole (B1676534), are provided for comparative purposes.
Table 1: Preparation of this compound Stock and Working Solutions
| Parameter | Recommendation | Source |
| Powder Storage | -20°C for up to 3 years. Keep away from moisture. | [2] |
| Stock Solution Solvent | DMSO | [2] |
| Stock Solution Conc. | Up to 200 mg/mL (902.36 mM). Sonication may be required. | [2] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. Aliquot to avoid freeze-thaw cycles. | [3] |
| In Vivo Formulation Example | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [3] |
Table 2: Comparative In Vitro Activity of Related 5-Nitroimidazoles (Reference Only)
| Organism | Compound | MIC Range (µg/mL) | Comments | Source |
| Bacteroides fragilis | Tinidazole | 0.25 - 4 | Generally slightly more effective than Metronidazole. | [3] |
| Bacteroides fragilis | Metronidazole | 0.25 - 8 | Highly active against this resistant anaerobe. | [3] |
| Anaerobic Bacteria (various) | Tinidazole | ≤ 0.01 - 8 | Broadly active against clinically important anaerobes. | [2] |
| Giardia lamblia | Tinidazole | 0.2 - 12.5 | Immobilized 100% of trophozoites by 24 hr. | [4] |
| Giardia lamblia | Metronidazole | 1.6 - 50 | Immobilized 100% of trophozoites by 24 hr. | [4] |
| Trichomonas vaginalis | Tinidazole | Mean MLC: 1.11 mg/L | Susceptibility: 80% of isolates. | [5] |
| Trichomonas vaginalis | Metronidazole | Mean MLC: 2.25 mg/L | Susceptibility: 61% of isolates. | [5] |
MIC: Minimum Inhibitory Concentration; MLC: Minimum Lethal Concentration. These values are for reference and may vary depending on the specific strain and testing conditions.
Table 3: Example HPLC Parameters for Analysis of a Related Nitroimidazole (Tinidazole)
| Parameter | Condition | Source |
| Column | C18 (250 x 4.6 mm, 5 µm) | [5] |
| Mobile Phase | Methanol : Phosphate Buffer (pH 6.8) (50:50, v/v) | [5] |
| Flow Rate | 0.5 mL/min | [5] |
| Detection Wavelength | 317 nm | [5] |
| Injection Volume | 20 µL | [5] |
| Retention Time | ~5.8 min | [5] |
This method for Tinidazole can serve as a starting point for developing a validated HPLC method for this compound.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of this compound: Prepare a 2x concentrated serial dilution of this compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth medium.
-
Inoculum Preparation: Prepare a bacterial or protozoal suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the broth to achieve a final target inoculum density of 5 x 10⁵ CFU/mL in the assay plate.
-
Inoculation: Add the prepared inoculum to the wells of the microdilution plate containing the this compound dilutions. The final volume in each well should be uniform (e.g., 100 µL), effectively halving the drug concentration to the desired final test concentrations.
-
Controls: Include a positive control (inoculum in broth without the drug) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria, or under conditions appropriate for the specific organism being tested.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound that results in the complete inhibition of visible growth, as detected by the unaided eye or by measuring optical density with a plate reader.
Protocol 2: MTT Cell Viability Assay
This protocol outlines the steps for assessing the cytotoxicity of this compound against a chosen cell line.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Addition: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of this solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., 150 µL of DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. [Anaerobic effect of tinidazol compared with metronidazol, ornidazol, cefoxitin and lamoxactam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bactericidal activity of tinidazole. An in vitro comparison of the effects of tinidazole and metronidazole against Bacteroides fragilis and other Anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the bioavailability of Ternidazole hydrochloride in animal studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Ternidazole hydrochloride in animal studies.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
-
Question: We are observing minimal and inconsistent plasma levels of this compound in our rat studies following oral gavage. What are the likely causes, and how can we improve this?
-
Answer: Low and variable oral bioavailability is a common challenge for compounds with poor aqueous solubility, a characteristic of many nitroimidazole antibiotics similar to this compound. The primary bottleneck is likely its low dissolution rate in the gastrointestinal (GI) tract. To address this, consider the following formulation strategies:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases its surface area, which can significantly enhance the dissolution rate. Techniques like micronization or creating nanocrystals can be employed. Nanocrystals, in particular, offer advantages due to their increased saturation solubility and dissolution velocity.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion. This amorphous form is typically more soluble than the crystalline form.
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems can improve its solubilization in the GI tract. Self-emulsifying drug delivery systems (SEDDS) are a promising option as they form fine oil-in-water emulsions upon gentle agitation in the GI fluids, facilitating drug absorption.
-
Issue 2: Precipitation of this compound in Aqueous Dosing Vehicles
-
Question: We attempted to dissolve this compound in a co-solvent system for oral administration, but we are observing precipitation of the drug upon dilution or during administration. How can this be prevented?
-
Answer: This is a common issue when using co-solvent systems for poorly soluble drugs. The drug may be soluble in the concentrated vehicle but crashes out when it comes into contact with the aqueous environment of the GI tract.
-
Use of Surfactants and Stabilizers: Including surfactants or polymers in your formulation can help to stabilize the dissolved drug and prevent precipitation by forming micelles or other colloidal structures.
-
Consider Lipid-Based Formulations: As mentioned previously, SEDDS can be particularly effective at maintaining the drug in a solubilized state and preventing precipitation in the GI tract.
-
Solid Formulations: For preclinical studies, administering the drug as a solid dispersion in a capsule or as a suspension of nanocrystals can bypass the issue of precipitation from a liquid vehicle.
-
Issue 3: Inconsistent Results Between Different Animal Subjects
-
Question: We are seeing high variability in the pharmacokinetic data between individual animals in the same dosing group. What could be the contributing factors?
-
Answer: High inter-animal variability can stem from several factors:
-
Inconsistent Dosing Technique: Ensure a standardized and consistent oral gavage technique. Verify the dose volume and concentration for each animal and confirm the correct placement of the gavage needle.
-
Physiological Differences: The gastrointestinal physiology can vary between animals, affecting drug absorption. Factors such as GI tract pH and fluid volume can differ.
-
Food Effects: The presence or absence of food in the GI tract can significantly impact the bioavailability of some drugs. Implement a consistent fasting period (e.g., 4-12 hours) before dosing to minimize this variability.
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the key pharmacokinetic parameters to measure in an animal study to assess the bioavailability of this compound?
-
Answer 1: A well-designed pharmacokinetic study is crucial for evaluating your formulation's performance. The key parameters to measure include:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
-
Question 2: How do I calculate the absolute oral bioavailability of my this compound formulation?
-
Answer 2: To determine the absolute oral bioavailability, you need to compare the AUC obtained after oral administration with the AUC from an intravenous (IV) administration of the same dose. The formula is:
-
F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Where F is the absolute bioavailability.
-
-
Question 3: What animal model is most appropriate for studying the oral bioavailability of this compound?
-
Answer 3: Rats are a commonly used and well-characterized model for initial pharmacokinetic and bioavailability studies due to their manageable size, cost-effectiveness, and established protocols. However, it's important to recognize that gastrointestinal physiology differs between species, which can impact drug absorption.[1][2][3] The choice of animal model may also depend on the specific therapeutic indication being studied.
Data Presentation
The following tables summarize hypothetical quantitative data based on studies with the structurally similar compound, tinidazole (B1682380), to illustrate the potential improvements in bioavailability with different formulation strategies for this compound.
Table 1: Pharmacokinetic Parameters of Different Tinidazole Formulations in Rats [4]
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg·h/mL) | Relative Bioavailability (%) |
| Standard Drug (Suspension) | 50 | 15.2 ± 1.8 | 2.0 | 125.6 ± 15.1 | 100 |
| Marketed Formulation | 50 | 18.5 ± 2.1 | 2.0 | 152.3 ± 18.3 | 121.2 |
| Crystallo-co-agglomerates | 50 | 25.8 ± 3.2 | 2.0 | 210.4 ± 25.2 | 167.5 |
Data presented as mean ± standard deviation.
Experimental Protocols
1. Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol (B129727).
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Use a rotary evaporator to remove the solvent under vacuum at 40°C until a solid film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator until further use.
-
2. In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Wistar rats (200-250 g).
-
Groups:
-
Group 1: Control (vehicle only).
-
Group 2: this compound suspension (e.g., in 0.5% sodium carboxymethyl cellulose).
-
Group 3: this compound solid dispersion.
-
-
Dosing:
-
Fast the rats overnight (12 hours) before the experiment, with free access to water.
-
Administer the respective formulations orally via gavage at a dose equivalent to 50 mg/kg of this compound.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into heparinized tubes.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Strategies to overcome the low oral bioavailability of this compound.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Animal versus human oral drug bioavailability: Do they correlate? - VetSRev [vetsrev.nottingham.ac.uk]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Formulation optimization and pharmacokinetics of tinidazole crystallo–co–agglomerates - MedCrave online [medcraveonline.com]
Purification techniques for Ternidazole hydrochloride synthesized in the lab.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory synthesis and purification of Ternidazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Ternidazole, and what are the common impurities?
A1: Ternidazole, chemically known as 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol, is typically synthesized via the N-alkylation of 2-methyl-5-nitroimidazole (B138375) with a suitable three-carbon synthon, such as 1-chloro-3-propanol or a related halo-alcohol. A primary challenge in this synthesis is the potential for the starting material, 2-methyl-5-nitroimidazole, to exist as a mixture of tautomers (2-methyl-4-nitroimidazole and 2-methyl-5-nitroimidazole), which can lead to the formation of a critical positional isomer impurity, 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propan-1-ol. Other potential impurities can include unreacted starting materials and byproducts from side reactions.
Q2: What are the recommended solvent systems for the recrystallization of this compound?
A2: this compound is a polar molecule. For recrystallization, polar solvents or solvent mixtures are generally effective. Based on solubility data and general principles for purifying polar, nitrogen-containing heterocyclic compounds, the following systems can be considered:
-
Single Solvents: Ethanol (B145695), methanol (B129727), or isopropanol (B130326).
-
Solvent Pairs: A combination of a good solvent (e.g., ethanol, methanol) with a poor solvent (e.g., ethyl acetate (B1210297), diethyl ether, or a non-polar solvent like hexane) can be effective. The use of an alcohol/water mixture is also a possibility, though care must be taken to avoid oiling out.
The choice of solvent will depend on the impurity profile of the crude material. It is recommended to perform small-scale trials to identify the optimal solvent system for your specific crude product.
Q3: How can I monitor the purity of this compound during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the purity of this compound. A reverse-phase C18 column is typically used.
Table 1: Example HPLC Conditions for Purity Analysis
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:Methanol (10:70:20 v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 320 nm[1] |
| Column Temp. | 40°C[2] |
Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction progress and for identifying suitable solvent systems for column chromatography.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent in which the compound has lower solubility at room temperature. Alternatively, use a solvent pair. Dissolve the compound in a minimum amount of a "good" solvent while hot, and then slowly add a "poor" solvent until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The cooling process was too rapid, leading to the formation of fine needles or powder that are difficult to filter. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.[3] |
| The compound "oiled out" instead of crystallizing. | This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities. Try using a lower-boiling solvent or a different solvent system. Adding a seed crystal of pure this compound can also induce crystallization. |
Issue 2: Presence of the Positional Isomer (4-Nitro Impurity) After Purification
| Possible Cause | Troubleshooting Step |
| The starting 2-methyl-5-nitroimidazole contained a significant amount of the 4-nitro isomer. | Ensure the purity of the starting material before synthesis. If necessary, purify the 2-methyl-5-nitroimidazole by recrystallization. |
| The chosen recrystallization solvent system is not effective at separating the two isomers. | Experiment with different solvent systems. Isomers with different polarities may be separable by carefully selecting a solvent pair that exploits this difference. |
| The isomers have very similar solubility profiles. | If recrystallization is ineffective, column chromatography is the recommended method for separating positional isomers. A silica (B1680970) gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane (B92381) or dichloromethane (B109758) in methanol) should be employed. |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent pair. For this example, an ethanol/ethyl acetate mixture is used.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: While the solution is still hot, slowly add ethyl acetate dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate or the "poor" solvent used.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography for Isomer Separation
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Eluent System: A gradient of methanol in dichloromethane (e.g., starting from 100% dichloromethane and gradually increasing the methanol concentration to 5-10%). The optimal gradient should be determined by TLC analysis.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel.
-
Packing and Elution: Pack the column with silica gel slurried in the initial eluent. Carefully load the sample onto the top of the column. Begin elution with the starting solvent mixture, gradually increasing the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Conversion to Hydrochloride Salt: If the purified product is the free base, it can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., ethanol or isopropanol) and adding a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or as gaseous HCl). The hydrochloride salt will typically precipitate and can be collected by filtration.
Data Presentation
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ~200-250 mg/mL[4][5] | Sonication may be required. |
| Water | Sparingly soluble | - |
| Ethanol | Soluble | A good candidate for recrystallization. |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 5 mg/mL[5] | A common formulation for in vivo studies. |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL[6] | A formulation for in vivo studies. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for low recrystallization yield.
References
Validation & Comparative
Comparative Efficacy of Nitroimidazole Antibiotics Against Helicobacter pylori: A Focus on Ternidazole Hydrochloride and Metronidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Ternidazole hydrochloride and Metronidazole (B1676534) against Helicobacter pylori (H. pylori), the primary causative agent of peptic ulcers and a significant risk factor for gastric cancer. While direct comparative data for Ternidazole is limited in the current literature, this analysis draws upon extensive data for the structurally and functionally similar nitroimidazole, Tinidazole, to provide a comprehensive overview for research and development purposes. Metronidazole, a long-standing therapy, serves as the primary comparator.
Executive Summary
Metronidazole has been a cornerstone in the treatment of H. pylori infection; however, its efficacy is increasingly compromised by rising antibiotic resistance.[1][2] Alternative nitroimidazoles, such as Tinidazole (structurally analogous to Ternidazole), have been investigated as viable alternatives. Clinical studies suggest that Tinidazole may offer an improved pharmacokinetic profile and, in some cases, enhanced eradication rates, particularly against Metronidazole-resistant strains. This guide synthesizes available in vitro and clinical data to facilitate an objective comparison.
In Vitro Susceptibility
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's in vitro potency. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Below is a summary of reported MIC values for Metronidazole and Tinidazole against H. pylori.
| Antibiotic | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
| Metronidazole | 8 | 256 | 0.0156 - >256 |
| Tinidazole | 0.094 | Not Widely Reported | Not Widely Reported |
Note: MIC values can vary significantly based on geographical location and the prevalence of resistant strains.
Clinical Efficacy: Eradication Rates
The ultimate measure of an antibiotic's effectiveness is its ability to eradicate the pathogen in infected individuals. The following table summarizes the eradication rates from various clinical trials involving Metronidazole and Tinidazole-based therapies. It is important to note that these drugs are typically used in combination with other antibiotics and a proton pump inhibitor (PPI).
| Treatment Regimen | Duration | Eradication Rate (ITT Analysis) | Patient Population |
| Metronidazole-based Triple Therapy | 7-14 days | 76.6% - 78.1%[3] | Naïve patients |
| Tinidazole-based Triple Therapy | 7-14 days | 74.0% - 77.7%[3] | Naïve patients |
| Omeprazole, Clarithromycin, Metronidazole (OCM) | 7 days | 97%[4] | Dyspeptic H. pylori-positive patients |
| Omeprazole, Clarithromycin, Tinidazole (OCT) | 7 days | 95%[4] | Dyspeptic H. pylori-positive patients |
| Tinidazole Sequential Therapy | 10 days | 89%[2] | H. pylori infected patients |
| Standard Clarithromycin-based Triple Therapy | Not Specified | 77%[2] | H. pylori infected patients |
Mechanism of Action
Both Metronidazole and Ternidazole (as inferred from Tinidazole) are prodrugs that require activation within the microbial cell to exert their bactericidal effects. The proposed mechanism involves the following steps:
-
Entry into the bacterial cell: The small, uncharged nature of these nitroimidazole compounds allows them to passively diffuse across the bacterial cell membrane.
-
Reductive activation: Inside the microaerophilic environment of H. pylori, the nitro group of the drug is reduced by bacterial nitroreductases. This process is dependent on the low redox potential within the bacterium.
-
Generation of cytotoxic radicals: The reduction process generates short-lived, highly reactive nitroso free radicals and other cytotoxic intermediates.
-
DNA damage: These reactive species interact with and damage bacterial DNA, leading to strand breakage and helical structure disruption.
-
Inhibition of DNA repair and synthesis: The damaged DNA inhibits essential cellular processes, including DNA replication and repair, ultimately leading to bacterial cell death.
Resistance to nitroimidazoles in H. pylori is often associated with mutations in the genes encoding the nitroreductases responsible for drug activation.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A standardized method for determining the MIC of an antibiotic against H. pylori is the agar (B569324) dilution method.
-
Preparation of Media: Mueller-Hinton agar supplemented with 5% defibrinated sheep blood is prepared. Serial twofold dilutions of the antibiotic (this compound or Metronidazole) are incorporated into the agar.
-
Inoculum Preparation: H. pylori strains are cultured on antibiotic-free agar plates for 48-72 hours under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂). Bacterial colonies are then suspended in a suitable broth (e.g., Brucella broth) to a turbidity equivalent to a 2.0 McFarland standard.
-
Inoculation: A multipoint inoculator is used to spot-inoculate the bacterial suspensions onto the antibiotic-containing and control plates.
-
Incubation: Plates are incubated at 37°C for 72 hours under microaerophilic conditions.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
Clinical Trial for Eradication Rate Assessment
A typical clinical trial to assess the efficacy of an H. pylori eradication therapy involves the following steps:
-
Patient Recruitment: Patients with confirmed H. pylori infection (e.g., via urea (B33335) breath test, stool antigen test, or endoscopy with biopsy) are enrolled.
-
Randomization: Patients are randomly assigned to different treatment arms (e.g., Ternidazole-based regimen vs. Metronidazole-based regimen).
-
Treatment Administration: Patients receive the prescribed multidrug therapy for a specified duration (e.g., 7, 10, or 14 days).
-
Follow-up: After a washout period (typically 4-6 weeks after completion of therapy) to avoid false-negative results, patients are re-tested for the presence of H. pylori.
-
Eradication Assessment: The eradication rate is calculated as the percentage of patients who test negative for H. pylori at follow-up. Intention-to-treat (ITT) analysis includes all randomized patients, while per-protocol (PP) analysis includes only those who completed the treatment as prescribed.
Conclusion
The available evidence suggests that Tinidazole, a close structural and functional analog of Ternidazole, demonstrates comparable, and in some clinical scenarios, potentially superior efficacy to Metronidazole for the eradication of H. pylori. Factors such as regional resistance patterns, patient tolerance, and the specific combination of drugs in a therapeutic regimen all play a crucial role in determining the final clinical outcome. Further direct comparative studies of this compound and Metronidazole are warranted to definitively establish their relative efficacy and to guide optimal treatment strategies for H. pylori infection. The methodologies and data presented in this guide provide a foundational framework for such future research and development endeavors.
References
In vitro activity comparison of Ternidazole, Tinidazole, and other 5-nitroimidazoles.
This guide provides a detailed comparison of the in vitro activity of several 5-nitroimidazole antimicrobial agents, including Tinidazole (B1682380), Metronidazole (B1676534), Secnidazole, and Ornidazole. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental data.
It is important to note that a comprehensive search of publicly available scientific literature did not yield sufficient quantitative in vitro activity data for Ternidazole to include it in a direct comparison.
Mechanism of Action of 5-Nitroimidazoles
5-nitroimidazoles are prodrugs that are selectively toxic to anaerobic and microaerophilic pathogens. Their mechanism of action involves the reduction of the nitro group on the imidazole (B134444) ring within the target organism. This reduction, catalyzed by microbial nitroreductases, generates highly reactive nitro radical anions and other cytotoxic intermediates. These reactive species disrupt cellular macromolecules, primarily DNA, leading to strand breaks and helical instability, ultimately resulting in microbial cell death.
In Vitro Activity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC) values of various 5-nitroimidazoles against a range of anaerobic bacteria and protozoa. Lower MIC/MLC values indicate greater in vitro potency.
Table 1: In Vitro Activity of 5-Nitroimidazoles against Anaerobic Bacteria
| Organism | Drug | MIC (µg/mL) | Reference |
| Bacteroides fragilis | Tinidazole | 0.25 - 4 | [1] |
| Bacteroides fragilis | Metronidazole | 0.25 - 8 | [1] |
| Bacteroides fragilis | Ornidazole | No significant difference from Metronidazole and Tinidazole | [2] |
| Gram-negative anaerobic bacilli | Tinidazole | Geometric Mean: 0.28 | [3] |
| Gram-negative anaerobic bacilli | Metronidazole | Geometric Mean: 0.34 | [3] |
| Gram-negative anaerobic bacilli | Nimorazole (B1678890) | Geometric Mean: 1.05 | [3] |
| Clostridium difficile | Tinidazole | Geometric Mean: 0.31 | [4] |
| Clostridium difficile | Metronidazole | Geometric Mean: 0.28 | [4] |
| Prevotella bivia | Tinidazole | Geometric Mean: 2.33 | [4] |
| Prevotella bivia | Metronidazole | Geometric Mean: 1.04 | [4] |
Table 2: In Vitro Activity of 5-Nitroimidazoles against Protozoa
| Organism | Drug | MIC (mg/L) | MLC (µg/mL) | Reference |
| Trichomonas vaginalis (Metronidazole-susceptible) | Tinidazole | - | All isolates susceptible at >12.5 | [5] |
| Trichomonas vaginalis (Metronidazole-susceptible) | Metronidazole | 0.4 - 25 | ≥ 50.0 for low-level resistance | [5] |
| Trichomonas vaginalis (94 clinical isolates) | Tinidazole | Mean: 1.11 (±1.5) | - | [6] |
| Trichomonas vaginalis (94 clinical isolates) | Metronidazole | Mean: 2.25 (±2.8) | - | [6] |
| Trichomonas vaginalis (94 clinical isolates) | Secnidazole | Mean: 1.11 (±1.5) | - | [6] |
| Trichomonas vaginalis (94 clinical isolates) | Ornidazole | Mean: 0.5 (±0.7) | - | [6] |
| Trichomonas vaginalis (Metronidazole-resistant) | Tinidazole | - | Mean: 1014.9 (±1314.4) µM | [7] |
| Trichomonas vaginalis (Metronidazole-resistant) | Metronidazole | - | Mean: 2618 (±1922.4) µM | [7] |
| Dientamoeba fragilis | Tinidazole | - | 31 | [8] |
| Dientamoeba fragilis | Metronidazole | - | 31 | [8] |
| Dientamoeba fragilis | Ornidazole | - | 8 - 16 | [8] |
| Dientamoeba fragilis | Secnidazole | - | 31 - 63 | [8] |
| Dientamoeba fragilis | Ronidazole | - | 8 - 16 | [8] |
Experimental Protocols
The determination of in vitro susceptibility of 5-nitroimidazoles is crucial for assessing their antimicrobial activity. The following are generalized methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC).
Determination of MIC for Anaerobic Bacteria (Agar Dilution Method)
This method is commonly used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Media: A suitable agar medium, such as Brucella agar supplemented with hemin (B1673052) and vitamin K1, is prepared and autoclaved.
-
Drug Dilutions: Serial twofold dilutions of the 5-nitroimidazole compounds are prepared and added to the molten agar before pouring into petri dishes.
-
Inoculum Preparation: A standardized suspension of the test organism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: A small, fixed volume of the bacterial suspension is spotted onto the surface of the agar plates containing the different drug concentrations.
-
Incubation: The plates are incubated in an anaerobic environment at 37°C for 48 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth of the organism.
Determination of MLC for Trichomonas vaginalis (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
-
Inoculum Preparation: T. vaginalis isolates are cultured in a suitable medium, such as Diamond's medium, to a desired concentration (e.g., 2.5 x 10^5 organisms/mL).
-
Drug Dilutions: Serial twofold dilutions of the 5-nitroimidazole compounds are prepared in 96-well microtiter plates.
-
Inoculation: An equal volume of the parasite suspension is added to each well containing the drug dilutions.
-
Incubation: The plates are incubated anaerobically at 37°C for 48 hours.
-
Subculture: Aliquots from wells showing no motile trichomonads are subcultured into fresh, drug-free medium.
-
Reading Results: The MLC is the lowest concentration of the drug that results in no growth in the subculture after further incubation.
Conclusion
The available in vitro data demonstrates that 5-nitroimidazoles, including Tinidazole, Metronidazole, Secnidazole, and Ornidazole, exhibit potent activity against a wide range of anaerobic bacteria and protozoa. Tinidazole often shows comparable or slightly better in vitro activity against many pathogens when compared to Metronidazole. Ornidazole and Secnidazole also present as effective alternatives. The choice of a specific 5-nitroimidazole for further research or clinical application may depend on the target pathogen, resistance patterns, and pharmacokinetic profiles. Further studies are warranted to elucidate the in vitro activity of newer and less-studied 5-nitroimidazoles like Ternidazole to provide a more complete comparative landscape.
References
- 1. Bactericidal activity of tinidazole. An in vitro comparison of the effects of tinidazole and metronidazole against Bacteroides fragilis and other Anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of the in vitro activity of metronidazole, tinidazole, and nimorazole against Gram-negative anaerobic bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activities of tinidazole and metronidazole against Clostridium difficile, Prevotella bivia and Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Metronidazole and Tinidazole Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Susceptibility Testing of Dientamoeba fragilis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Stability-Indicating HPLC Methods for 5-Nitroimidazole Drugs, with a Focus on Tinidazole as an Alternative to Ternidazole Hydrochloride
For researchers, scientists, and drug development professionals, establishing a reliable and validated stability-indicating analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. While specific high-performance liquid chromatography (HPLC) methods for Ternidazole hydrochloride are not extensively documented in readily available literature, this guide provides a comprehensive comparison of validated stability-indicating HPLC methods for Tinidazole (B1682380), a structurally related and commonly used 5-nitroimidazole antimicrobial agent. The data presented here, derived from various studies, offers valuable insights and practical protocols that can be adapted for the analysis of this compound and other similar compounds.
The development of a stability-indicating method is crucial as it can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. The methods detailed below have been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring their specificity, linearity, accuracy, precision, and robustness.
Comparative Analysis of Chromatographic Conditions
The choice of chromatographic conditions is critical for achieving optimal separation and quantification. Below is a comparison of different HPLC methods used for the analysis of Tinidazole and other nitroimidazoles.
| Parameter | Method 1 | Method 2 | Method 3 (Simultaneous Analysis) | Method 4 |
| Column | Develosil ODS HG-5 RP C18 (15 cm x 4.6 mm, 5µm)[1] | Zorbax SB C8 (150 mm × 4.6 mm, 3.5 µm)[2] | C18 (250x4.6 mm, 5 μm)[3] | μ-bondapack C18 (250 mm × 4.6 mm)[4] |
| Mobile Phase | (0.05M) Phosphate (B84403) Buffer : Acetonitrile (30:70, pH 2.8)[1] | Water : Isopropyl alcohol (80:20 v/v)[2] | Acetonitrile : 0.3% o-phosphoric acid with 0.1% triethylamine (B128534) (20:80 v/v)[3] | 0.005 M Potassium dihydrogen phosphate : Acetonitrile (80:20 v/v, pH 4.0)[4] |
| Flow Rate | 1.0 ml/min[1] | 1.0 mL/min[2] | 0.7 mL/min[3] | 1.4 mL/min[4] |
| Detection Wavelength | 285 nm[1] | 310 nm[2] | 300 nm[3] | Not Specified |
| Retention Time (Tinidazole) | Not Specified | 2.2 minutes[2] | 8.78 min[3] | 5.8 min[4] |
Summary of Method Validation Parameters
The following table summarizes the validation parameters for different HPLC methods for Tinidazole, demonstrating their reliability and adherence to ICH guidelines.
| Parameter | Method A | Method B | Method C (Simultaneous Analysis) |
| Linearity Range (µg/mL) | 30-70[1] | 22.5–135.0[2] | Not specified for individual drugs, but linear[3] |
| Correlation Coefficient (r²) | > 0.999[1] | 0.9998[2] | > 0.999[5] |
| Accuracy (% Recovery) | Not Specified | Within acceptable limits[2] | 96.8 - 102.6%[5] |
| Precision (%RSD) | < 2.0[6] | < 2.0[2] | < 2.0[5] |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.012 µg/mL (for Metronidazole)[3] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an HPLC method. These studies involve subjecting the drug substance to various stress conditions to produce potential degradation products.
Acid Hydrolysis:
-
Protocol 1: 10 mg of pure Tinidazole drug was refluxed in 30 ml of 0.1 N HCl at 60°C for 4 hours. The solution was then neutralized with a dilute NaOH solution and diluted to a final concentration of 50 µg/ml with water before injection into the HPLC system.[1]
-
Protocol 2: An API sample was treated with 1N Hydrochloric acid at 80°C for 1 hour.[2]
Base Hydrolysis:
-
Protocol 1: 10 mg of pure drug was refluxed in 30 ml of 0.1N NaOH. The sample was then neutralized with 2N HCl solution and diluted to a concentration of 100 µg/ml before analysis.[1]
-
Protocol 2: The sample was exposed to 1N Sodium Hydroxide at 80°C for 30 minutes.[2]
Oxidative Degradation:
-
Protocol: A sample was treated with 3% Hydrogen peroxide at 60°C for 30 minutes.[2]
Thermal Degradation:
-
Protocol: 10 mg of pure drug was dissolved in 30 ml of HPLC grade water and refluxed in a water bath at 60°C for 4 hours.[1] Another protocol involved exposing the sample to 80°C for 24 hours.[2]
Photolytic Degradation:
-
Protocol: Approximately 10 mg of the pure drug was placed in a clean, dry Petri dish and exposed to UV light at 254 nm for 24 hours in a UV cabinet. A 1 mg sample of the exposed drug was then dissolved in methanol (B129727) and diluted with the mobile phase to a concentration of 100 µg/ml for injection.[1]
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for replicating and adapting these methods.
Caption: Experimental workflow for a stability-indicating HPLC method.
This guide provides a solid foundation for researchers and scientists working on the development of analytical methods for this compound and other 5-nitroimidazole drugs. By leveraging the detailed protocols and comparative data for Tinidazole, laboratories can significantly streamline their method development and validation processes, ensuring the delivery of high-quality and stable pharmaceutical products.
References
- 1. ijarmps.org [ijarmps.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijper.org [ijper.org]
- 4. akjournals.com [akjournals.com]
- 5. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
A Comparative Guide to Analytical Method Validation for Ternidazole Hydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of Ternidazole hydrochloride, adhering to the International Council for Harmonisation (ICH) guidelines. Due to the limited availability of public domain-validated methods specifically for this compound, this document presents detailed protocols and validation data for Tinidazole (B1682380), a structurally analogous 5-nitroimidazole compound. These methods serve as a robust starting point for the development and validation of analytical procedures for this compound.
The comparison focuses on two common and reliable analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV) Spectrophotometry.
Data Presentation: Comparison of Validated Analytical Methods
The following table summarizes the performance characteristics of three distinct analytical methods validated for the quantification of Tinidazole, which can be considered representative for the analysis of this compound.
| Parameter | Method 1: RP-HPLC [1][2][3][4][5] | Method 2: Stability-Indicating RP-HPLC [1][2][3][4][5] | Method 3: UV Spectrophotometry [6][7][8][9][10] |
| Technique | Reverse Phase HPLC | Reverse Phase HPLC | UV-Visible Spectrophotometry |
| Linearity Range | 22.5 - 135.0 µg/mL | 3.2 - 40.0 µg/mL | 10 - 80 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9999 | 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 99.10 - 102.45% | 99.12 - 100.96% |
| Precision (%RSD) | < 2.0% | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported |
| Limit of Quantitation (LOQ) | Not Reported | Not Reported | Not Reported |
| Specificity | Specific | Stability-Indicating | Prone to interference |
Experimental Protocols
Method 1: RP-HPLC for this compound Quantification
This method is a rapid and accurate isocratic RP-HPLC method suitable for routine quality control analysis.
Chromatographic Conditions:
-
Column: Zorbax SB C8 (150 mm × 4.6 mm, 3.5 µm)[1]
-
Mobile Phase: Isopropyl alcohol and Water (20:80 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 310 nm[1]
-
Column Temperature: 30°C[1]
-
Injection Volume: 10 µL[1]
-
Run Time: 10 minutes[1]
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare working standard solutions by diluting the stock solution to concentrations within the linear range (e.g., 22.5, 45, 67.5, 90, 112.5, 135 µg/mL).[1]
Sample Preparation: Accurately weigh and powder a representative number of tablets. Dissolve a quantity of the powder equivalent to a specific amount of this compound in the mobile phase. Sonicate to ensure complete dissolution, filter, and dilute to a final concentration within the calibration range.
Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range.[1]
Method 2: Stability-Indicating RP-HPLC for this compound Quantification
This method is designed to separate the active pharmaceutical ingredient (API) from its degradation products, making it suitable for stability studies.
Chromatographic Conditions:
-
Column: C18 (250 × 4.6 mm, 5 µm)[3]
-
Mobile Phase: Methanol and Phosphate Buffer (pH 6.8) (50:50, v/v)[3]
-
Flow Rate: 0.5 mL/min[3]
-
Detection: UV at 317 nm[3]
-
Injection Volume: 20 µL[3]
-
Run Time: 10 minutes[3]
Standard and Sample Preparation: Similar to Method 1, prepare standard and sample solutions using the specified mobile phase. For forced degradation studies, the sample solutions are subjected to stress conditions such as acid, base, oxidation, heat, and light prior to analysis.[11]
Validation Parameters: In addition to the standard validation parameters, specificity is rigorously evaluated by demonstrating that the analyte peak is free from interference from degradation products, impurities, and excipients.[2][3]
Method 3: UV Spectrophotometry for this compound Quantification
This method offers a simpler and more cost-effective alternative to HPLC for the quantification of this compound in bulk and dosage forms.
Instrumental Conditions:
-
Instrument: Double beam UV-Visible Spectrophotometer
-
Solvent: 0.1N Hydrochloric Acid[8]
-
Wavelength of Maximum Absorbance (λmax): 278 nm[8]
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in 0.1N HCl. From the stock solution, prepare a series of dilutions to cover the linear range (e.g., 10, 20, 30, 40, 50, 60, 70, 80 µg/mL).[8]
Sample Preparation: Prepare the sample solution as described in Method 1, using 0.1N HCl as the solvent.
Validation Parameters: The method should be validated for linearity, accuracy, precision, and range as per ICH guidelines. Specificity should be assessed by analyzing a placebo blend to ensure no interference from excipients at the analytical wavelength.[8]
Mandatory Visualizations
The following diagrams illustrate the workflow of the analytical method validation process and a comparison of the discussed analytical techniques.
Caption: Workflow for Analytical Method Validation according to ICH Guidelines.
Caption: Comparison of HPLC and UV-Vis Spectrophotometry for Drug Quantification.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [PDF] Development and validation of stability indicating HPLC method for quantification of tinidazole | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Two stability-indicating UV spectrophotometric methods for the analysis of hydrolyzed tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. allsubjectjournal.com [allsubjectjournal.com]
- 8. A Validated UV-Spectrophotometric Method for the Estimation of Tinidazole in Bulk and Pharmaceutical Dosage Form | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 9. ymerdigital.com [ymerdigital.com]
- 10. uonjournals.uonbi.ac.ke [uonjournals.uonbi.ac.ke]
- 11. ijarmps.org [ijarmps.org]
Ternidazole Hydrochloride: A Comparative Guide for Use as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ternidazole (B86660) hydrochloride and other commonly used nitroimidazole reference standards in analytical testing. The information presented herein is intended to assist researchers in selecting the most appropriate reference standard for their specific analytical needs, ensuring the accuracy and reliability of their results.
Overview of Nitroimidazole Reference Standards
Ternidazole hydrochloride belongs to the 5-nitroimidazole class of compounds, which are widely used as antibacterial and antiprotozoal agents. In analytical laboratories, highly purified reference standards of these compounds are crucial for method development, validation, and routine quality control testing of pharmaceutical ingredients and formulations. The selection of a suitable reference standard is paramount for achieving accurate and reproducible analytical data. Besides this compound, other frequently used nitroimidazole reference standards include metronidazole, tinidazole, secnidazole, and ornidazole.
Comparative Analysis of Physicochemical Properties
A fundamental aspect of selecting a reference standard is understanding its physicochemical properties. These properties can influence the standard's stability, solubility, and chromatographic behavior.
Table 1: Physicochemical Properties of Selected Nitroimidazole Reference Standards
| Property | This compound | Metronidazole | Tinidazole | Secnidazole | Ornidazole |
| Molecular Formula | C₇H₁₂ClN₃O₃[1] | C₆H₉N₃O₃ | C₈H₁₃N₃O₄S | C₇H₁₁N₃O₃ | C₇H₁₀ClN₃O₃ |
| Molecular Weight | 221.64 g/mol [1] | 171.15 g/mol | 247.27 g/mol | 185.18 g/mol | 219.62 g/mol |
| Appearance | White to off-white crystalline powder | White or yellowish, crystalline powder | Pale yellow crystalline powder | White or slightly yellowish powder | White or slightly yellowish crystalline powder |
| Solubility | Soluble in DMSO[2][3] | Sparingly soluble in water, soluble in ethanol | Very slightly soluble in water, soluble in acetone (B3395972) and methylene (B1212753) chloride | Freely soluble in water and ethanol | Sparingly soluble in water, soluble in methanol (B129727) |
Performance Comparison in Analytical Methods
The performance of a reference standard is best evaluated within the context of the analytical method it is intended for. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the analysis of nitroimidazoles.[4][5]
Purity and Impurity Profile
The purity of a reference standard is its most critical attribute. Commercially available reference standards are typically supplied with a certificate of analysis (CoA) detailing their purity, which is often determined by a mass balance approach or by a quantitative chromatographic method like HPLC.
Table 2: Comparison of Typical Purity and Major Impurities
| Parameter | This compound | Metronidazole | Tinidazole |
| Typical Purity (as stated by suppliers) | ≥98% (HPLC)[3] | ≥99% (USP/EP grade)[6] | ≥99% (USP/EP grade)[6] |
| Common Related Impurities | 2-methyl-5-nitroimidazole | 2-methyl-5-nitroimidazole | 2-methyl-5-nitroimidazole |
| Supplier Specification | Varies by supplier; CoA should be consulted. | Conforms to USP/EP monograph specifications. | Conforms to USP/EP monograph specifications. |
Note: Purity values and impurity profiles can vary between different lots and suppliers. It is essential to consult the specific CoA for the reference standard being used.
Stability of Standard Solutions
The stability of stock and working standard solutions is crucial for ensuring the consistency of analytical results over time. Stability can be affected by the solvent, storage temperature, and exposure to light.
Table 3: Reported Stability of Nitroimidazole Standard Solutions
| Compound | Solvent | Storage Condition | Reported Stability |
| This compound | DMSO | -80°C / -20°C | 6 months / 1 month[2] |
| Metronidazole | Methanol | Room Temperature | Stable for at least 12 hours[4] |
| Tinidazole | Methanol | Room Temperature | Stable for at least 12 hours[4] |
| Ornidazole | Methanol | Room Temperature | Stable for at least 12 hours[4] |
| Secnidazole | Methanol | Room Temperature | Stable for at least 12 hours[4] |
Note: The stability of standard solutions should be independently verified as part of method validation in the user's laboratory.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ternidazole
This protocol describes a general HPLC method suitable for the quantification of ternidazole.
Workflow for HPLC Analysis of Ternidazole
Caption: Workflow for the HPLC analysis of ternidazole.
Methodology:
-
Mobile Phase Preparation: A suitable mobile phase is prepared, for example, a mixture of methanol and water (e.g., 50:50 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Solution Preparation:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-20 µg/mL).
-
-
Sample Solution Preparation: Prepare the sample solution containing ternidazole to have a final concentration within the calibration range using the mobile phase as the diluent.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by UV scan (a wavelength around 318 nm is often used for nitroimidazoles).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of ternidazole in the sample solution from the calibration curve.
UV-Visible Spectrophotometry for the Analysis of Ternidazole
This protocol outlines a general procedure for the quantification of ternidazole using UV-Visible spectrophotometry.
Workflow for UV-Vis Spectrophotometric Analysis
Caption: General workflow for UV-Vis spectrophotometric analysis.
Methodology:
-
Solvent Selection: A suitable solvent in which ternidazole is soluble and stable is chosen (e.g., 0.1 N HCl or methanol).
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound reference standard in the chosen solvent.
-
Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For tinidazole, a related compound, λmax has been reported at 279.2 nm in 0.5 N HCl and 368.6 nm in 0.5 N NaOH.[7]
-
-
Standard Solution Preparation:
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to obtain concentrations for a calibration curve (e.g., 2-12 µg/mL).
-
-
Sample Solution Preparation: Prepare the sample solution to have a final concentration within the calibration range using the same solvent.
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Measure the absorbance of the blank (solvent), working standard solutions, and the sample solution.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of ternidazole in the sample solution using the calibration curve.
-
Conclusion and Recommendations
This compound is a suitable and effective reference standard for the analytical testing of ternidazole in various matrices. When selecting a reference standard, it is imperative to consider the purity, stability, and the specific requirements of the analytical method. While this guide provides a comparative overview, for critical applications, it is recommended that researchers perform their own suitability assessments of the chosen reference standard. This includes verifying the stability of standard solutions under their specific laboratory conditions and comparing the performance of different lots or suppliers of reference standards to ensure the consistency and reliability of their analytical results. The detailed experimental protocols provided herein offer a solid foundation for developing and validating analytical methods for ternidazole and related nitroimidazole compounds.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
- 7. uonjournals.uonbi.ac.ke [uonjournals.uonbi.ac.ke]
Side-by-side analysis of the metabolic stability of Ternidazole hydrochloride and its analogs.
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a side-by-side analysis of the metabolic stability of Ternidazole hydrochloride and its analogs, offering valuable insights for researchers, scientists, and professionals engaged in drug development. By presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways, this document aims to facilitate a deeper understanding of the structure-metabolism relationships within this class of nitroimidazole compounds.
Introduction to Ternidazole and Its Analogs
Ternidazole, a 5-nitroimidazole derivative, is an antimicrobial agent effective against anaerobic bacteria and protozoa. Its therapeutic efficacy is intrinsically linked to its metabolic profile, as the biotransformation of the parent drug can lead to the formation of active metabolites or inactive degradation products. The development of analogs of Ternidazole is a common strategy in medicinal chemistry to enhance its pharmacokinetic properties, including metabolic stability, which can lead to improved efficacy, reduced dosage frequency, and a better safety profile. Understanding the metabolic fate of these compounds is, therefore, a critical step in the drug discovery and development process.
In Vitro Metabolic Stability Assessment
The metabolic stability of a compound is typically evaluated in vitro using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. These assays measure the rate of disappearance of the parent compound over time, providing key parameters such as half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of higher metabolic stability.
Comparative Metabolic Stability Data
| Compound | In Vitro System | Key Findings | Reference |
| Secnidazole | Human Liver Microsomes (HLMs) | Exhibited very low metabolism. Predominantly metabolized by CYP3A4 and CYP3A5. | [1] |
| Metronidazole (B1676534) | Human Liver Microsomes (HLMs) | Metabolism to its primary hydroxy metabolite is a key pathway. | [2] |
| This compound | - | Specific quantitative in vitro metabolic stability data for this compound is not available in the reviewed literature. | - |
| Ternidazole Analogs | - | Specific quantitative in vitro metabolic stability data for Ternidazole analogs is not available in the reviewed literature. | - |
The data on Secnidazole suggests that some 5-nitroimidazoles can possess inherent metabolic stability. The structural similarities between Ternidazole and Secnidazole may imply a comparable metabolic profile for Ternidazole, though experimental verification is crucial.
Experimental Protocols
To ensure the reproducibility and validity of metabolic stability studies, detailed and standardized experimental protocols are essential. Below is a generalized protocol for a typical in vitro metabolic stability assay using liver microsomes.
Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
1. Materials:
-
Test compound (this compound or its analogs)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
2. Incubation Procedure:
-
Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the test compound (final concentration typically 1 µM) with HLMs (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold solution of acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
3. Analytical Method:
-
Quantify the remaining parent compound in the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
Metabolic Pathways of 5-Nitroimidazoles
The metabolism of 5-nitroimidazoles is primarily mediated by CYP enzymes in the liver. The metabolic pathways generally involve oxidation, reduction, and conjugation reactions.
Key Metabolic Reactions:
-
Hydroxylation: Addition of a hydroxyl group to the molecule, often a primary step in metabolism. For Metronidazole, hydroxylation of the ethyl side chain is a major metabolic route.
-
N-dealkylation: Removal of an alkyl group from a nitrogen atom.
-
Oxidation: Further oxidation of hydroxylated metabolites to form carboxylic acids or other oxidized products.
-
Reduction of the Nitro Group: Under anaerobic conditions, the nitro group can be reduced to form reactive intermediates that are responsible for the antimicrobial activity of these drugs.
The specific metabolites formed from Ternidazole have not been extensively characterized in the available literature. However, based on the metabolism of other 5-nitroimidazoles, a putative metabolic pathway can be proposed.
Visualizing Metabolic Processes
To provide a clearer understanding of the experimental and metabolic processes, the following diagrams have been generated using the DOT language.
Conclusion
This guide provides a framework for understanding and comparing the metabolic stability of this compound and its potential analogs. While specific experimental data for Ternidazole remains to be fully elucidated in publicly accessible literature, the provided experimental protocols and the comparative context with other 5-nitroimidazoles offer a solid foundation for future research. The visualization of the experimental workflow and a putative metabolic pathway serves to clarify the complex processes involved in determining the metabolic fate of these important antimicrobial agents. Further studies are warranted to generate specific quantitative data for Ternidazole and its analogs to guide the development of new and improved therapeutic agents.
References
Safety Operating Guide
Proper Disposal of Ternidazole Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of ternidazole (B86660) hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
I. Immediate Safety and Handling Precautions
Ternidazole hydrochloride is a 5-nitroimidazole antibiotic with antimicrobial, antioxidant, and antiprotozoal activity.[1] While not classified as a dangerous good for transport, it is categorized as a skin and eye irritant and may cause an allergic skin reaction.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. |
| Hand Protection | Chemically impermeable gloves. |
| Skin Protection | Fire/flame resistant and impervious clothing. |
| Respiratory Protection | A full-face respirator if exposure limits are exceeded or irritation is experienced.[3] |
In the event of accidental exposure, follow these first-aid measures immediately:
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4]
-
After skin contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.[3][4]
-
After eye contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[2][4]
-
After ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[4]
II. Regulatory Framework for Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies in the United States. The primary federal agency is the Environmental Protection Agency (EPA), which sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[5][6] Additionally, some states may have more stringent regulations.[5] A significant recent development is the EPA's Subpart P rule, which prohibits healthcare facilities from flushing hazardous waste pharmaceuticals down drains.[6]
III. Step-by-Step Disposal Procedure for this compound
The recommended method for the disposal of this compound is through a licensed hazardous material disposal company or by incineration in a facility equipped with an afterburner and scrubber.[4][7] Under no circumstances should this compound be disposed of down the drain or in regular trash. [2][4][8]
Step 1: Waste Identification and Segregation
-
Identify all materials contaminated with this compound, including unused product, expired materials, spill residues, and contaminated lab supplies (e.g., gloves, absorbent paper, pipette tips).[9]
-
Segregate the this compound waste from other laboratory waste streams at the point of generation. Do not mix with non-hazardous waste.
-
Keep solid and liquid waste forms separate.[9]
Step 2: Containerization
-
Use a dedicated, compatible, and clearly labeled hazardous waste container. The original container may be used if it is in good condition.[10][11]
-
The container must have a leak-proof, screw-on cap and be kept closed except when adding waste.[9][11]
-
Ensure the container is stored in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[7]
-
Place the primary waste container in a secondary container to capture any potential spills or leaks.[9]
Step 3: Labeling
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health & Safety (EH&S) department.
Step 4: Arrange for Disposal
-
Contact your institution's EH&S department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
Disposal of Contaminated Packaging:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[11]
-
After triple-rinsing, the container may be disposed of in the regular trash, although recycling or reconditioning is a preferable option.[4] Combustible packaging materials may be incinerated.[4]
IV. Experimental Protocols Cited
This guidance is based on established best practices for hazardous waste management and information from safety data sheets. No experimental protocols are cited.
V. Logical Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. This compound | 70028-95-4 | MOLNOVA [molnova.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. acs.org [acs.org]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
